3-(Trifluoromethyl)cyclohex-2-en-1-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(trifluoromethyl)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3O/c8-7(9,10)5-2-1-3-6(11)4-5/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVVPVVXUVHMOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Synthon: A Technical Guide to 3-(Trifluoromethyl)cyclohex-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 3-(Trifluoromethyl)cyclohex-2-en-1-one (CAS 74031-45-1), a versatile fluorinated building block with significant potential in medicinal chemistry and organic synthesis. The strategic incorporation of the trifluoromethyl group onto a cyclohexenone scaffold imparts unique electronic properties, rendering it a valuable synthon for the construction of complex molecular architectures. This document will delve into the synthesis, physicochemical properties, reactivity, and potential applications of this compound, with a particular focus on its role in drug discovery. Detailed experimental considerations, spectroscopic analysis, and safety protocols are also provided to equip researchers with the practical knowledge required for its effective utilization.
Introduction: The Power of the Trifluoromethyl Group in a Cyclic Scaffold
The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug design, profoundly influencing a compound's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] The trifluoromethyl (CF3) group, in particular, is a highly sought-after moiety due to its strong electron-withdrawing nature, metabolic robustness, and ability to act as a bioisostere for other functional groups.[1] When appended to a reactive cyclic framework such as cyclohexenone, the CF3 group creates a molecule with a unique combination of steric and electronic properties, making 3-(trifluoromethyl)cyclohex-2-en-1-one a powerful tool for the synthesis of novel chemical entities.
This guide will provide a comprehensive overview of this important building block, moving beyond a simple recitation of facts to explain the underlying chemical principles that govern its synthesis and reactivity.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of 3-(Trifluoromethyl)cyclohex-2-en-1-one is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 74031-45-1 | [3] |
| Molecular Formula | C7H7F3O | [3] |
| Molecular Weight | 164.13 g/mol | [3] |
| IUPAC Name | 3-(trifluoromethyl)cyclohex-2-en-1-one | [3] |
| XLogP3 | 1.3 | [3] |
Synthesis Strategies: Crafting the Fluorinated Core
While a single, universally adopted protocol for the synthesis of 3-(Trifluoromethyl)cyclohex-2-en-1-one is not extensively documented, its structure lends itself to established synthetic methodologies. The key challenge lies in the strategic introduction of the trifluoromethyl group onto the cyclohexenone ring. Plausible and effective approaches are rooted in fundamental organic reactions such as the Robinson annulation and Michael addition.
Robinson Annulation Approach
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring.[4] In the context of synthesizing our target molecule, this would involve the reaction of a suitable trifluoromethylated Michael acceptor with a ketone enolate.
A plausible synthetic route is outlined below:
Caption: Robinson annulation strategy for synthesis.
Experimental Protocol (Hypothetical, based on established principles):
-
Enolate Formation: To a solution of cyclohexanone in a suitable aprotic solvent (e.g., THF, diethyl ether), add a strong base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) at a low temperature (-78 °C to 0 °C) to generate the corresponding enolate.
-
Michael Addition: Slowly add a trifluoromethylated Michael acceptor, such as 4,4,4-trifluorobut-3-en-2-one, to the enolate solution. Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Work-up and Isolation of the 1,5-Diketone: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting 1,5-diketone intermediate may be purified by column chromatography or used directly in the next step.
-
Intramolecular Aldol Condensation: Dissolve the 1,5-diketone in a suitable solvent (e.g., ethanol, methanol) and treat with a catalytic amount of a base (e.g., sodium ethoxide, potassium hydroxide) or acid (e.g., p-toluenesulfonic acid). Heat the reaction mixture to reflux and monitor for the formation of the α,β-unsaturated ketone product by TLC.
-
Final Work-up and Purification: After the reaction is complete, neutralize the mixture and remove the solvent. Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield 3-(trifluoromethyl)cyclohex-2-en-1-one.
Deoxytrifluoromethylation/Aromatization of Cyclohexanones
Recent advances in synthetic methodology have provided alternative routes to trifluoromethylated cyclic systems. A notable strategy involves the deoxytrifluoromethylation/aromatization of cyclohexanones.[5] This approach utilizes the Ruppert-Prakash reagent (TMSCF3) for the initial trifluoromethylation. While the final product in the cited literature is an aromatic ring, the intermediate steps provide a viable pathway to the desired cyclohexenone.
Caption: Deoxytrifluoromethylation-based synthesis.
Reactivity and Synthetic Applications
The reactivity of 3-(trifluoromethyl)cyclohex-2-en-1-one is dominated by the interplay between the electron-withdrawing trifluoromethyl group and the electrophilic α,β-unsaturated ketone system. This renders the molecule susceptible to a variety of nucleophilic additions and cycloaddition reactions, making it a valuable precursor for a diverse range of more complex molecules.
Michael Addition Reactions
The β-carbon of the cyclohexenone ring is highly electrophilic and readily undergoes conjugate addition (Michael addition) with a wide range of nucleophiles. This allows for the introduction of various substituents at the 3-position, leading to the formation of highly functionalized cyclohexane derivatives.
Use as a Dienophile in Diels-Alder Reactions
The electron-deficient double bond of the cyclohexenone ring can participate as a dienophile in Diels-Alder reactions with electron-rich dienes. This provides a powerful method for the construction of bicyclic and polycyclic systems containing the trifluoromethyl group.
Spectroscopic Characterization
The structural elucidation of 3-(Trifluoromethyl)cyclohex-2-en-1-one and its derivatives relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the cyclohexene ring. The vinylic proton will appear as a singlet or a narrow multiplet in the downfield region. The allylic and aliphatic protons will resonate in the upfield region, with their multiplicities determined by spin-spin coupling with neighboring protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the two olefinic carbons, and the aliphatic carbons of the ring. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretch of the ketone (typically around 1680-1660 cm⁻¹) and the C=C stretch of the alkene (around 1620-1600 cm⁻¹).[6] The C-F stretching vibrations of the trifluoromethyl group will appear in the region of 1350-1100 cm⁻¹.[7][8]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.[9] Common fragmentation patterns would include the loss of the trifluoromethyl group (M⁺ - CF₃) and the loss of carbon monoxide (M⁺ - CO).
Role in Drug Discovery and Medicinal Chemistry
The incorporation of a trifluoromethyl group can significantly enhance the pharmacological properties of a drug candidate.[1] 3-(Trifluoromethyl)cyclohex-2-en-1-one serves as a valuable starting material for the synthesis of novel therapeutic agents due to the advantageous properties conferred by the CF₃ group, including:
-
Increased Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes, leading to a longer in vivo half-life.
-
Enhanced Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.
-
Modulation of Acidity/Basicity: The electron-withdrawing nature of the CF₃ group can alter the pKa of nearby functional groups, influencing their ionization state at physiological pH and their interaction with biological targets.
This building block can be utilized in the synthesis of a variety of pharmacologically relevant scaffolds, including steroids, alkaloids, and other natural product analogues.[4]
Safety and Handling
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Inhalation: Avoid inhaling vapors or dust.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[10]
Hazard Identification (based on related compounds):
-
May be harmful if swallowed, inhaled, or absorbed through the skin.
-
May cause irritation to the eyes, respiratory system, and skin.
First Aid Measures:
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.
-
Ingestion: Do not induce vomiting. Wash out mouth with water provided the person is conscious.
-
Skin Contact: Immediately wash skin with soap and plenty of water.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
Always consult a comprehensive and up-to-date SDS for the specific compound before use.
Conclusion
3-(Trifluoromethyl)cyclohex-2-en-1-one is a strategically important synthetic building block that offers a convenient entry point to a wide array of complex, trifluoromethylated molecules. Its unique electronic and steric properties, coupled with the versatility of the cyclohexenone scaffold, make it an invaluable tool for researchers in organic synthesis and medicinal chemistry. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, will empower scientists to fully exploit its potential in the development of novel chemical entities with enhanced pharmacological profiles.
References
-
Royal Society of Chemistry. (n.d.). Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. Retrieved from [Link]
- Altman, R. A., et al. (2024). Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12519457, 3-(Trifluoromethyl)cyclohex-2-en-1-one. Retrieved from [Link]
-
Wikipedia. (n.d.). Robinson annulation. Retrieved from [Link]
- Zaharia, V., et al. (2025).
- Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies.
- Fadeyi, O. O., & Okoro, C. O. (2008). Synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one: new trifluoromethyl building block. Tetrahedron Letters, 49(48), 6873-6875.
-
NROChemistry. (n.d.). Robinson Annulation. Retrieved from [Link]
-
Matheson Tri-Gas. (2005). Material Safety Data Sheet: Trifluoromethane. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Robinson Annulation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one: new trifluoromethyl building block. Retrieved from [Link]
-
SynArchive. (n.d.). Michael Addition. Retrieved from [Link]
-
PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
Organic Letters. (2009). Asymmetric Tandem Michael Addition-Wittig Reaction to Cyclohexenone Annulation. Retrieved from [Link]
-
Magritek. (2021). A true multinuclear spectroscopy case study. Retrieved from [Link]
-
Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Supporting Information. Retrieved from [Link]
-
Dalton Transactions. (2016). A convenient method for the analysis of air- and moisture-sensitive organometallic compounds by electron ionization mass spectrometry. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Cyclohexenone, 3-(3-trifluoromethylbenzylamino)-5,5-dimethyl-. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
Nanyang Technological University. (n.d.). Synthesis of natural products by intramolecular Michael addition. Retrieved from [Link]
-
Thieme. (n.d.). Phospha-Michael Addition. Retrieved from [Link]
-
MassBank. (2008). 3-METHYLCYCLOHEXENE; EI-B; MS. Retrieved from [Link]
-
NIST. (n.d.). 2-Cyclohexen-1-one, 3-methyl-. Retrieved from [Link]
-
St. Francis Xavier University. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved from [Link]
-
Columbia University. (n.d.). Infrared spectrum of trifluoromethane-t and implications toward tritium isotope separation by infrared laser multiple-photon dissociation. Retrieved from [Link]
-
University of Florida. (n.d.). Infrared Spectroscopy (FT-IR/ATR). Retrieved from [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. 3-(Trifluoromethyl)cyclohex-2-en-1-one | C7H7F3O | CID 12519457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Robinson annulation - Wikipedia [en.wikipedia.org]
- 5. Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 7. columbia.edu [columbia.edu]
- 8. Infrared Spectroscopy (FT-IR/ATR) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 10. fishersci.com [fishersci.com]
The Strategic Incorporation of the Trifluoromethyl Group: A Technical Guide to 3-(Trifluoromethyl)cyclohex-2-en-1-one
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic introduction of fluorine-containing functional groups has become a cornerstone of rational drug design. Among these, the trifluoromethyl (CF₃) group holds a preeminent position due to its profound ability to modulate the physicochemical and pharmacokinetic properties of bioactive molecules.[1][2][3][4][5][6] This guide provides a comprehensive technical overview of 3-(trifluoromethyl)cyclohex-2-en-1-one, a versatile building block that embodies the strategic advantages of the trifluoromethyl group within a reactive cyclic scaffold. As a Senior Application Scientist, this document is structured to deliver not only the fundamental chemical and physical characteristics of this compound but also to provide actionable insights into its synthesis, reactivity, and potential applications in drug discovery and development. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure both scientific integrity and practical utility.
Molecular Structure and Physicochemical Properties
3-(Trifluoromethyl)cyclohex-2-en-1-one is a cyclic ketone featuring a trifluoromethyl group at the 3-position of a cyclohexenone ring. This substitution pattern creates a unique electronic and steric environment that dictates its chemical behavior and potential biological activity.
The chemical structure and basic information for 3-(trifluoromethyl)cyclohex-2-en-1-one are summarized below:
| Identifier | Value | Source |
| IUPAC Name | 3-(trifluoromethyl)cyclohex-2-en-1-one | PubChem[7] |
| CAS Number | 74031-45-1 | PubChem[7] |
| Molecular Formula | C₇H₇F₃O | PubChem[7] |
| Molecular Weight | 164.13 g/mol | PubChem[7] |
| SMILES | O=C1C=C(C(F)(F)F)CCC1 | PubChem[7] |
The presence of the strongly electron-withdrawing trifluoromethyl group significantly influences the electron distribution within the α,β-unsaturated ketone system. This electronic effect enhances the electrophilicity of the β-carbon, making it a prime target for nucleophilic attack. Furthermore, the trifluoromethyl group increases the lipophilicity of the molecule, a property that can improve membrane permeability and metabolic stability in drug candidates.[2][6]
Spectroscopic Characterization
A thorough understanding of the spectroscopic signature of 3-(trifluoromethyl)cyclohex-2-en-1-one is essential for its unambiguous identification and for monitoring its reactions. The following data has been compiled from a synthetic protocol.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz): δ 6.38-6.39 (m, 1H), 2.49-2.52 (m, 4H), 2.11-2.18 (m, 2H)[8]
-
¹⁹F NMR (400 MHz): δ -71.15[8]
Note: The provided ¹H NMR data appears to be a summary. A detailed assignment would designate the multiplet at ~6.39 ppm to the vinylic proton at the 2-position. The multiplets between 2.11 and 2.52 ppm correspond to the methylene protons of the cyclohexene ring.
Mass Spectrometry (MS)
-
GC-MS: m/z = 165.1 [M+H]⁺[8]
Synthesis of 3-(Trifluoromethyl)cyclohex-2-en-1-one
The synthesis of 3-(trifluoromethyl)cyclohex-2-en-1-one can be achieved through various synthetic strategies. A robust and industrially applicable method is a two-step process starting from 1,3-cyclohexanedione, as detailed in Chinese patent CN112679328A.[8] This method avoids the use of highly toxic heavy metals, such as chromium, which were employed in earlier synthetic routes.[8]
Experimental Protocol: Two-Step Synthesis from 1,3-Cyclohexanedione
Step 1: Synthesis of 3-iodo-2-cyclohexen-1-one
-
To a 50L double-jacketed glass reactor, add toluene (16 kg) and triphenylphosphine (5.0 kg, 19.0 mol, 1.1 eq.).
-
With stirring, add solid iodine (5.0 kg, 19.2 mol, 1.1 eq.) in portions at a controlled temperature of 5-10 °C.
-
Stir the mixture for 20 minutes, then add triethylamine (1.9 kg, 19.0 mol, 1.1 eq.).
-
Add 1,3-cyclohexanedione (1.8 kg, 16.5 mol, 1.0 eq.) at 5-10 °C.
-
After the addition is complete, slowly raise the temperature to 75-80 °C and maintain for 16 hours.
-
Upon reaction completion, cool the mixture and proceed with workup to isolate 3-iodo-2-cyclohexen-1-one.
Step 2: Trifluoromethylation to yield 3-(trifluoromethyl)cyclohex-2-en-1-one
-
In a suitable reactor, dissolve the 3-iodo-2-cyclohexen-1-one from the previous step in a suitable solvent.
-
Add a fluorinating reagent such as methyl fluorosulfonyldifluoroacetate (2.8 kg, 14.7 mol, 1.25 eq.).
-
Heat the reaction mixture to 75-80 °C for 12 hours.
-
After the reaction is complete, cool the mixture to 20-25 °C.
-
Extract the product with methyl tert-butyl ether (3 x 10 L).
-
Combine the organic phases, concentrate, and purify by distillation to obtain 3-(trifluoromethyl)-2-cyclohexen-1-one (1.35 kg) with a purity of 99%.[8]
Caption: Synthetic workflow for 3-(trifluoromethyl)cyclohex-2-en-1-one.
Chemical Reactivity and Synthetic Utility
The reactivity of 3-(trifluoromethyl)cyclohex-2-en-1-one is dominated by the Michael addition reaction, a consequence of the electron-deficient β-carbon.[9][10][11] This makes it a valuable Michael acceptor for the formation of new carbon-carbon and carbon-heteroatom bonds.
Michael Addition Reactions
The general mechanism for the Michael addition to 3-(trifluoromethyl)cyclohex-2-en-1-one involves the 1,4-conjugate addition of a nucleophile. This reaction is a powerful tool for introducing molecular complexity and is a key step in the synthesis of more elaborate structures.
Caption: Generalized mechanism of Michael addition to 3-(trifluoromethyl)cyclohex-2-en-1-one.
Robinson Annulation
While not a direct reaction of the title compound, it is important to note that trifluoromethylated cyclohexenones can be synthesized via the Robinson annulation, a tandem Michael addition and intramolecular aldol condensation.[12][13][14][15][16] This powerful ring-forming reaction allows for the construction of complex polycyclic systems containing the trifluoromethylated cyclohexenone motif.
Caption: Logical flow of the Robinson Annulation reaction.
Applications in Drug Development
The incorporation of a trifluoromethyl group is a well-established strategy in drug discovery to enhance a molecule's therapeutic potential.[1][2][3][4][5][6] 3-(Trifluoromethyl)cyclohex-2-en-1-one serves as a valuable starting material for the synthesis of compounds with potential biological activity.
Key Advantages of the Trifluoromethyl Group in Drug Design:
-
Increased Lipophilicity: The CF₃ group is more lipophilic than a methyl group, which can improve a drug's ability to cross cell membranes and reach its target.[2][6]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, which can lead to a longer drug half-life.[2][6]
-
Modulation of pKa: The strong electron-withdrawing nature of the CF₃ group can alter the acidity or basicity of nearby functional groups, which can be crucial for optimizing drug-receptor interactions.[4]
-
Improved Binding Affinity: The trifluoromethyl group can engage in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing binding affinity.[5][6]
While specific therapeutic applications of 3-(trifluoromethyl)cyclohex-2-en-1-one are not extensively documented in publicly available literature, its utility as a precursor to more complex molecules is clear. For instance, it can be used to synthesize 3-(trifluoromethyl)cyclohexyl-1-alcohol and 3-(trifluoromethyl)phenol, which are intermediates for various clinical candidate compounds.[8] The cyclohexenone scaffold itself is present in numerous biologically active compounds, and the addition of the trifluoromethyl group is a rational approach to generating novel drug candidates with potentially improved properties.[17][18]
Conclusion
3-(Trifluoromethyl)cyclohex-2-en-1-one is a strategically important building block in organic synthesis and medicinal chemistry. Its synthesis has been optimized to be more environmentally benign and scalable. The inherent reactivity of its α,β-unsaturated system, enhanced by the electronic properties of the trifluoromethyl group, makes it a versatile substrate for constructing complex molecular architectures. For researchers and drug development professionals, this compound offers a reliable entry point for the synthesis of novel trifluoromethylated compounds with the potential for enhanced biological activity and improved pharmacokinetic profiles. The principles and protocols outlined in this guide provide a solid foundation for the effective utilization of this valuable chemical entity in the pursuit of new therapeutic agents.
References
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). J. Exp. Life Sci.. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Pharmaceuticals. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. [Link]
-
(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. [Link]
- Industrial production method of 3-trifluoromethyl-2-cyclohexene-1-ketone. (2021).
-
One-pot Fluorination and Organocatalytic Robinson Annulation for Asymmetric Synthesis of Mono- and Difluorinated Cyclohexenones. (2018). Molecules. [Link]
-
Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. (2017). ResearchGate. [Link]
-
3-(Trifluoromethyl)cyclohex-2-en-1-one. PubChem. [Link]
-
Robinson annulation. Wikipedia. [Link]
-
Robinson Annulation. NROChemistry. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. [Link]
-
Microwave Assisted Robinson's Annulation: Synthesis of some novel cyclohexenones under solvent free conditions. (2011). Scholars Research Library. [Link]
-
The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. [Link]
-
Deoxytrifluoromethylation/Aromatization of Cyclohexan(en)ones to Access Highly Substituted Trifluoromethyl Arenes. ChemRxiv. [Link]
-
Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. (2025). MDPI. [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024). MDPI. [Link]
-
2-Cyclohexenone, 3-(3-trifluoromethylbenzylamino)-5,5-dimethyl- - Optional[13C NMR]. SpectraBase. [Link]
-
Asymmetric Tandem Michael Addition-Wittig Reaction to Cyclohexenone Annulation. Organic Letters. [Link]
-
Supporting Information - Stereoselective Synthesis of 4-Trifluoromethanesulfonate Substituted 3,6-Dihydropyrans and Their Application in Various Coupling Reactions. (2016). The Royal Society of Chemistry. [Link]
-
RIFM fragrance ingredient safety assessment, 4-(2,4,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one, CAS Registry Number 67801-38-1. (2022). Food and Chemical Toxicology. [Link]
-
Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. (2024). Nature Communications. [Link]
-
2-Cyclohexen-1-one, 3-methyl-. NIST WebBook. [Link]
-
1-trifluoromethyl-1-cyclohexanol. Organic Syntheses. [Link]
-
NMR Spectroscopy :: Hans Reich NMR Collection - Content. University of Wisconsin-Madison. [Link]
-
DERIVATIVES OF THE CYCLOHEXENE SERIES AND THEIR BIOLOGICAL ACTIVITY. Processes of petrochemistry and oil refining. [Link]
-
(PDF) A new route to synthesis 3-trifluoromethyl substituted pyrrole and 4-trifluoromethyl substituted 2-(1H)-Pyridinone. ResearchGate. [Link]
-
3-Methyl-2-cyclohexen-1-one. PubChem. [Link]
-
Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). DEA.gov. [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI. [Link]
-
Search by substructure for IR spectra and compare. Cheminfo.org. [Link]
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 3-(Trifluoromethyl)cyclohex-2-en-1-one | C7H7F3O | CID 12519457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN112679328A - Industrial production method of 3-trifluoromethyl-2-cyclohexene-1-ketone - Google Patents [patents.google.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. One-pot Fluorination and Organocatalytic Robinson Annulation for Asymmetric Synthesis of Mono- and Difluorinated Cyclohexenones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Robinson annulation - Wikipedia [en.wikipedia.org]
- 15. Robinson Annulation | NROChemistry [nrochemistry.com]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. mdpi.com [mdpi.com]
- 18. ppor.az [ppor.az]
The Trifluoromethylated Cyclic Enone: A Privileged Scaffold in Modern Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of the trifluoromethyl (CF3) group into cyclic enone frameworks has emerged as a powerful strategy in modern organic synthesis and medicinal chemistry. This guide provides a comprehensive technical overview of the synthesis, properties, and reactivity of trifluoromethylated cyclic enones. We will delve into the profound electronic and steric effects imparted by the CF3 group, which modulate the reactivity of the enone system and provide unique opportunities for molecular design. Key synthetic methodologies, including cyclization and trifluoromethylation strategies, will be detailed. The diverse reactivity of these scaffolds, encompassing cycloaddition reactions and nucleophilic additions, will be explored with a focus on mechanistic understanding and stereocontrol. Finally, this guide will highlight the significant applications of trifluoromethylated cyclic enones in drug discovery and materials science, showcasing their role as versatile building blocks for the synthesis of complex and biologically active molecules.
The Influence of the Trifluoromethyl Group: More Than Just an Electron-Withdrawing Group
The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, a property that significantly influences the reactivity of adjacent functional groups.[1][2] This potent inductive effect dramatically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the enone system, rendering the β-carbon exceptionally electrophilic and susceptible to nucleophilic attack.[3] However, the influence of the CF3 group extends beyond simple electronic effects. It also introduces significant steric bulk and can participate in unique non-covalent interactions, such as fluorine-specific hydrogen bonds and dipole-dipole interactions, which can influence reaction pathways and conformational preferences.[4][5]
The incorporation of a trifluoromethyl group into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity.[5][6][7] The CF3 group can block sites of metabolism, modulate pKa, and improve membrane permeability, making trifluoromethylated cyclic enones highly valuable scaffolds in drug design.[6][7][8][9]
Synthetic Strategies for Accessing Trifluoromethylated Cyclic Enones
The synthesis of trifluoromethylated cyclic enones can be broadly approached through two main strategies: the cyclization of trifluoromethylated precursors or the direct trifluoromethylation of pre-existing cyclic enones.
Cyclization of Trifluoromethylated Precursors
One common approach involves the cyclization of acyclic precursors already bearing the trifluoromethyl group. For instance, reductive trifluoroacetylation of ynones followed by intramolecular cyclization provides a straightforward route to trifluoromethylated cyclopentenones.[10]
Experimental Protocol: Synthesis of 4-(Trifluoromethyl)cyclopentenones from Ynones [10]
-
Reductive Trifluoroacetylation: To a solution of the starting ynone in a suitable solvent (e.g., THF), add a reducing agent (e.g., magnesium) and ethyl trifluoroacetate.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride) and extract the product with an organic solvent.
-
Purification: Purify the resulting trifluoroacetylated intermediate by column chromatography.
-
Cyclization: Treat the purified intermediate with a base (e.g., sodium hydride) to induce intramolecular cyclization.
-
Final Purification: Purify the final trifluoromethylated cyclopentenone product by column chromatography.
Direct Trifluoromethylation of Cyclic Enones
Direct trifluoromethylation of pre-formed cyclic enones offers a convergent approach. Radical trifluoromethylation has emerged as a powerful tool for this transformation. Reagents such as Togni's reagent, Umemoto's reagent, and Langlois' reagent (NaSO2CF3) are commonly employed to generate the trifluoromethyl radical, which then adds to the enone system.[11][12] Visible-light-induced trifluoromethylation has gained significant attention as a mild and efficient method.[8][12][13]
Experimental Protocol: Visible-Light-Induced Trifluoromethylation of an Enone [12]
-
Reaction Setup: In a reaction vessel, combine the cyclic enone, a trifluoromethyl source (e.g., CF3Br), a photocatalyst (e.g., fac-Ir(ppy)3), and a suitable solvent (e.g., NMP).
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for several minutes.
-
Irradiation: Irradiate the reaction mixture with a visible light source (e.g., a blue LED lamp) at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction and extract the product with an organic solvent.
-
Purification: Purify the desired trifluoromethylated cyclic enone by column chromatography.
Reactivity of Trifluoromethylated Cyclic Enones: A Playground for Organic Synthesis
The unique electronic and steric properties of trifluoromethylated cyclic enones give rise to a rich and diverse reactivity profile, making them valuable intermediates in organic synthesis.[14]
Cycloaddition Reactions
Trifluoromethylated cyclic enones are excellent dienophiles in Diels-Alder reactions and participate in various other cycloaddition reactions, including [3+2] and [2+2] cycloadditions.[15][16][17] These reactions provide rapid access to complex polycyclic structures containing the trifluoromethyl group.
For example, the [3+2] cycloaddition of in situ generated trifluoroacetonitrile imines with enones leads to the formation of trifluoromethylated pyrazolines in a highly regio- and diastereoselective manner.[16] Similarly, isothiourea-catalyzed formal [2+2] cycloaddition of ammonium enolates with β-trifluoromethylenones affords β-lactones with excellent stereoselectivity.[17]
Caption: Overview of [3+2] and [2+2] cycloaddition reactions involving trifluoromethylated enones.
Nucleophilic Addition Reactions
The highly electrophilic nature of the β-carbon in trifluoromethylated cyclic enones makes them excellent Michael acceptors for a wide range of nucleophiles.[3][18] This reactivity has been extensively exploited in asymmetric catalysis to generate chiral molecules containing a trifluoromethylated stereocenter.[14][19]
Common nucleophiles include organometallic reagents, enolates, and heteroatomic nucleophiles. The Ruppert-Prakash reagent (TMSCF3) can be used for nucleophilic trifluoromethylation, although with cyclic enones, 1,2-addition to the carbonyl group can sometimes compete with the desired 1,4-conjugate addition.[20][21][22]
Sources
- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Visible-light-induced radical cascade cyclization: a catalyst-free synthetic approach to trifluoromethylated heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jelsciences.com [jelsciences.com]
- 10. Synthesis of 4-(Trifluoromethyl)cyclopentenones and 2-(Trifluoromethyl)furans by Reductive Trifluoroacetylation of Ynones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 12. Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. β-Trifluoromethylated enones as trifluoromethylated synthons in asymmetric catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. Solvent-controlled base-free synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines via cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. electronicsandbooks.com [electronicsandbooks.com]
- 21. researchgate.net [researchgate.net]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Core Molecular Attributes of 3-(Trifluoromethyl)cyclohex-2-en-1-one
An In-depth Technical Guide to the Physicochemical Characterization of 3-(Trifluoromethyl)cyclohex-2-en-1-one
This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 3-(trifluoromethyl)cyclohex-2-en-1-one, specifically its molecular weight and density. Tailored for researchers, scientists, and professionals in drug development, this document outlines both the theoretical basis and the practical experimental methodologies for the determination of these critical parameters. The trifluoromethyl group is a key pharmacophore in modern medicinal chemistry, and a precise understanding of the molecular characteristics of building blocks such as 3-(trifluoromethyl)cyclohex-2-en-1-one is paramount for successful molecular design and synthesis.
3-(Trifluoromethyl)cyclohex-2-en-1-one, identified by the CAS Number 74031-45-1, is a fluorinated organic compound with significant potential as a building block in the synthesis of complex molecules.[1] Its structural and molecular properties are foundational to its reactivity and physical behavior.
Molecular Structure and Composition
The molecule consists of a six-membered cyclohexenone ring substituted with a trifluoromethyl group at the 3-position.
The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic properties of the α,β-unsaturated ketone system.
Molecular Weight
The molecular weight is a fundamental physical property, crucial for stoichiometric calculations in chemical reactions and for the interpretation of mass spectrometry data.
Theoretical Molecular Weight:
The molecular weight is calculated based on the atomic weights of its constituent elements. Using the most common isotopes:
-
Carbon (C): 12.011 amu
-
Hydrogen (H): 1.008 amu
-
Fluorine (F): 18.998 amu
-
Oxygen (O): 15.999 amu
The molecular weight is the sum of the atomic weights of all atoms in the molecule: (7 x 12.011) + (7 x 1.008) + (3 x 18.998) + (1 x 15.999) = 164.12 g/mol [2]
This computed molecular weight is a cornerstone for any quantitative work involving this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₇F₃O | PubChem[2] |
| Molar Mass | 164.12 g/mol | PubChem (Computed)[2] |
| CAS Number | 74031-45-1 | Benchchem[1] |
Experimental Determination of Molecular Weight
While the theoretical molecular weight is precise, experimental verification is a critical component of compound characterization, ensuring sample purity and confirming structural identity.
Mass Spectrometry
Mass spectrometry is the gold-standard technique for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules.
Workflow for Mass Spectrometry Analysis:
Caption: Workflow for Molecular Weight Determination by Mass Spectrometry.
Step-by-Step Protocol:
-
Sample Preparation: A dilute solution of 3-(trifluoromethyl)cyclohex-2-en-1-one is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: The sample is introduced into the mass spectrometer. A soft ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), is recommended to minimize fragmentation and ensure the observation of the molecular ion.
-
Mass Analysis: The ionized molecules are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates the ions based on their m/z ratio.
-
Detection and Analysis: The detector records the abundance of ions at each m/z value. The resulting mass spectrum should display a prominent peak corresponding to the molecular ion [M+H]⁺ or other adducts, from which the molecular weight can be accurately determined. For 3-(trifluoromethyl)cyclohex-2-en-1-one, the expected molecular ion peak would be observed at an m/z value corresponding to its exact mass.
Determination of Density
Experimental Protocol for Density Measurement
The choice of method for density determination depends on the physical state of the compound at the desired temperature. Assuming 3-(trifluoromethyl)cyclohex-2-en-1-one is a liquid or a low-melting solid at or near ambient temperature, the following methods are applicable.
Workflow for Density Determination:
Caption: Decision workflow for selecting a density measurement method.
Method 1: Pycnometry (for liquids or solutions)
-
Calibration: The empty pycnometer (a flask with a precise volume) is weighed. It is then filled with a reference liquid of known density (e.g., deionized water) and weighed again to determine the exact volume of the pycnometer.
-
Measurement: The pycnometer is cleaned, dried, and filled with the sample, 3-(trifluoromethyl)cyclohex-2-en-1-one. The filled pycnometer is then weighed.
-
Temperature Control: All measurements must be performed at a constant, recorded temperature, as density is temperature-dependent.
-
Calculation: The density (ρ) is calculated using the formula: ρ = (m_sample) / V_pycnometer where m_sample is the mass of the sample and V_pycnometer is the calibrated volume of the pycnometer.
Method 2: Gas Pycnometry (for solids)
-
Principle: This non-destructive technique measures the volume of a solid by determining the amount of an inert gas (typically helium) displaced by the sample.
-
Procedure: A known mass of the solid sample is placed in a chamber of known volume. The chamber is pressurized with the inert gas, and the pressure is measured. The gas is then allowed to expand into a second empty chamber of known volume, and the final pressure is recorded.
-
Calculation: The volume of the sample is calculated using the ideal gas law and the pressure readings. The density is then determined by dividing the mass of the sample by its measured volume.
Conclusion
The molecular weight of 3-(trifluoromethyl)cyclohex-2-en-1-one is a well-defined property with a theoretical value of 164.12 g/mol . This can be readily confirmed experimentally using mass spectrometry. While a specific density value is not currently documented, established and reliable methods such as pycnometry are available for its precise determination. Accurate knowledge of these fundamental properties is indispensable for the effective application of this versatile fluorinated building block in research and development.
References
-
PubChem. 3-(Trifluoromethyl)cyclohex-2-en-1-one. National Center for Biotechnology Information. [Link]
Sources
Strategic Safety & Handling Protocol: 3-(Trifluoromethyl)cyclohex-2-en-1-one
This technical guide is structured as a strategic whitepaper for drug development professionals, moving beyond a standard SDS to integrate safety, reactivity, and application logic.
CAS No: 74031-45-1 | Molecular Formula:
Executive Summary & Chemical Identity
3-(Trifluoromethyl)cyclohex-2-en-1-one is a specialized fluorinated building block used primarily in the synthesis of bioactive heterocycles and pharmaceutical candidates. Unlike standard cyclohexenones, the presence of the trifluoromethyl (
This compound acts as a potent Michael acceptor . The electron-withdrawing nature of the
Physiochemical Profile
| Property | Data | Relevance to Handling |
| CAS Number | 74031-45-1 | Unique identifier for inventory/regulatory tracking. |
| Mol. Weight | 164.12 g/mol | Calculation of stoichiometry in synthesis. |
| Physical State | Liquid (at 20°C) | Requires micropipette/syringe handling; aerosol risk. |
| Boiling Point | ~60-65°C @ 15 mmHg (Predicted) | Moderate volatility; use chemical fume hood. |
| Density | ~1.2 g/mL | Heavier than water; sinks in aqueous spills. |
| Solubility | DCM, THF, MeOH | Incompatible with aqueous waste streams (Halogenated). |
Hazard Identification & Mechanistic Toxicology
Core Insight: The safety profile of this molecule is dictated by its electronic structure. It is not merely a solvent irritant; it is a reactive electrophile.
GHS Classification (Derived from Structure-Activity Relationships)
-
Flammable Liquid: Category 4 (Combustible).[1]
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).
-
Skin Sensitization: Category 1 (Potential) — High Risk Warning.
The Mechanism of Toxicity: Michael Addition
The combination of the carbonyl group and the
Figure 1: Mechanistic pathway of toxicity. The electrophilic beta-carbon covalently binds to biological nucleophiles, triggering immune sensitization.
Safe Handling & Engineering Controls
Directive: Treat this compound as a potent alkylating agent. Standard "splash protection" is insufficient; barrier protection against permeation is required.
Personal Protective Equipment (PPE) Matrix
| Component | Recommendation | Causality/Reasoning |
| Gloves | Double-gloving required. Inner: Nitrile (4 mil). Outer: Laminate (Silver Shield) or thick Nitrile (8 mil). | Fluorinated organics can permeate standard thin nitrile. Double gloving prevents skin absorption of the alkylating agent. |
| Respiratory | Fume hood mandatory. If outside hood: Full-face respirator with OV/AG cartridges . | The |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1). | Vapors are lachrymators. Face shield required during syringe transfers >10mL. |
| Body | Lab coat (cotton/poly blend) + Chemical resistant apron. | Prevents fabric saturation and skin contact during splashes. |
Operational Workflow: The "Closed System" Approach
To minimize exposure, researchers should utilize a closed handling loop.
Figure 2: Operational workflow emphasizing containment and chemical deactivation prior to disposal.
Emergency Response & First Aid
Self-Validating Protocol: In the event of exposure, the speed of decontamination correlates directly to the severity of the burn/sensitization.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Alert: Pulmonary edema may be delayed up to 48 hours due to the alkylating nature of the vapor. Medical observation is recommended.[1][2][3][4][5]
-
Skin Contact:
-
Immediacy: Drench with water for 5 minutes.
-
Soap Wash: Wash with polyethylene glycol (PEG-400) or mild soap. PEG is superior for solubilizing lipophilic fluorinated compounds.
-
Isolation: Bag contaminated clothing immediately; do not re-wear without industrial laundering.
-
-
Eye Contact: Rinse for 15 minutes.[2] Lift eyelids. Do not use neutralizing agents (acids/bases) in the eye.
-
Spill Cleanup:
-
Do not use paper towels (increases surface area for evaporation).
-
Use vermiculite or activated carbon mats.
-
Treat the waste as "Halogenated Organic - Toxic."
-
Synthesis & Application Context
For the Researcher: This section details how to leverage the molecule's reactivity while mitigating risk.
Strategic Utility
The 3-(trifluoromethyl)cyclohex-2-en-1-one scaffold is a precursor for:
-
Trifluoromethyl-substituted phenols: Via aromatization/oxidation.
-
Chiral cyclohexanones: Via asymmetric conjugate addition.
Reaction Safety: The "Runaway" Risk
When performing 1,4-additions (e.g., with Grignard reagents or organocuprates), the reaction is highly exothermic.
-
Control Measure: Always add the nucleophile dropwise at low temperatures (-78°C to 0°C).
-
Incompatibility: Avoid strong reducing agents (LiAlH4) without strict temperature control, as uncontrolled defluorination can occur, releasing HF equivalents.
Waste Management
Regulatory Compliance:
-
Classification: Halogenated Solvent Waste.
-
Segregation: Do NOT mix with strong acids or oxidizers.
-
Destruction: High-temperature incineration with scrubber (to capture HF gas).
References
-
PubChem. (n.d.).[6] 3-(Trifluoromethyl)cyclohex-2-en-1-one (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
National Toxicology Program. (2001).[7] Inhalation toxicity studies of alpha,beta-unsaturated ketones.[7] National Institutes of Health. Retrieved from [Link]
-
Stavber, S., et al. (2002).[8] Direct alpha-Fluorination of Ketones. Synthesis.[5][8] Retrieved from [Link]
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 74031-45-1 | 3-(Trifluoromethyl)cyclohex-2-en-1-one | Ambeed.com [ambeed.com]
- 6. 3-(Trifluoromethyl)cyclohex-2-en-1-one | C7H7F3O | CID 12519457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Inhalation toxicity studies of the alpha,beta-unsaturated ketones: ethyl vinyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct α-Fluorination of Ketones Using N-F Reagents [organic-chemistry.org]
Strategic Sourcing & Synthesis Guide: 3-Substituted Trifluoromethyl Cyclohexenones
Executive Summary
3-Substituted trifluoromethyl cyclohexenones (TFMCs) are high-value pharmacophores in modern drug discovery. The trifluoromethyl (
This guide provides a dual-track strategy for researchers:
-
Sourcing: A vetted analysis of global suppliers capable of delivering high-purity TFMC building blocks.
-
Synthesis: A robust, self-validating protocol for synthesizing 3-(trifluoromethyl)cyclohex-2-en-1-one when commercial stock is unavailable or chemically degraded.
Part 1: Commercial Landscape & Supplier Evaluation
The supply chain for fluorinated alicycles is bifurcated between "Catalog Aggregators" (high price, variable stock) and "Origin Manufacturers" (reliable, scalable).
Validated Supplier Matrix
The following vendors have been evaluated based on Stock Reliability , Purity Guarantees , and Synthetic Capability (Make-on-Demand).
| Supplier | Tier | Primary Strength | Best For... |
| Enamine | Tier 1 (Origin) | World’s largest "Make-on-Demand" (MADE) catalog. | Novel analogs, library synthesis, and scaffold diversity. |
| Combi-Blocks | Tier 1 (Stock) | High in-stock availability of specific functionalized blocks. | Rapid SAR iteration; buying gram-scale functionalized cores (e.g., amino-TFMCs). |
| Fluorochem | Tier 2 (Specialist) | UK-based; deep expertise in organofluorine handling. | EU-based sourcing; hard-to-find fluorinated intermediates. |
| Merck (Sigma) | Tier 3 (Aggregator) | Global logistics network. | Small-scale (mg) reference standards; reliable logistics but higher cost. |
The "Buy vs. Make" Decision Logic
Before initiating a synthesis campaign, use this decision matrix to evaluate commercial viability.
Figure 1: Decision matrix for sourcing fluorinated building blocks. Prioritize synthesis only when purity is compromised or lead times exceed project timelines.
Part 2: Technical Deep Dive – Synthesis Protocol
When commercial options fail, you must synthesize. The installation of a
The Problem: Direct trifluoromethylation of cyclohexenone often yields regioisomeric mixtures. The Solution: A Copper-Mediated Cross-Coupling strategy starting from 3-iodo-cyclohexen-1-one. This method is modular and scalable.
Protocol A: Cu-Mediated Trifluoromethylation
Target Molecule: 3-(Trifluoromethyl)cyclohex-2-en-1-one (CAS: 74031-45-1)
Step 1: Preparation of 3-Iodocyclohex-2-en-1-one
Precursor: 1,3-Cyclohexanedione.
Reagents:
-
Dissolve 1,3-cyclohexanedione (1.0 eq) in Acetonitrile (
). -
Add
(1.2 eq) and (1.2 eq) cautiously at 0°C. -
Reflux for 2 hours. The reaction converts the enol tautomer to the vinyl iodide.
-
Workup: Cool, dilute with
, wash with saturated (to remove excess iodine). -
Purify: Flash chromatography (Hex/EtOAc). Product is a light yellow solid.
Step 2: The Trifluoromethylation (The Critical Step)
Reagents: (Trifluoromethyl)trimethylsilane (
-
Setup: Flame-dry a Schlenk flask under Argon. Oxygen is the enemy of this reaction.
-
Charge: Add CuI (1.2 eq) and KF (1.2 eq). Flame dry gently under vacuum again to remove trace water from salts.
-
Solvent: Add anhydrous DMF or NMP (
). -
Activation: Add
(1.5 eq) at room temperature. Stir for 30 mins. The solution will turn dark red/brown, indicating the formation of the active species. -
Coupling: Add 3-iodocyclohex-2-en-1-one (1.0 eq) dissolved in minimal DMF.
-
Heat: Stir at 50-60°C for 4-6 hours. Monitor by TLC (or 19F NMR).
-
Quench: Pour into diluted ammonia solution (
) to sequester copper. Extract with . -
Isolation: The product is volatile. Remove solvent carefully (do not use high vacuum for prolonged periods).
Mechanism of Action (Self-Validating Logic)
Understanding the mechanism allows for troubleshooting. If the reaction fails, it is usually at the Transmetallation stage.
Figure 2: Mechanistic pathway for Copper-mediated trifluoromethylation. Note: The active [Cu-CF3] species is thermally sensitive; do not overheat (>80°C) before addition of substrate.
Part 3: Quality Control & Critical Quality Attributes (CQA)
When sourcing from Tier 2/3 suppliers or synthesizing in-house, you must validate these attributes.
19F NMR Validation
The
-
Shift:
-63 to -65 ppm (relative to ). -
Signal: Should be a singlet (or weak doublet if H-coupling exists).
-
Impurity Alert: A signal at -80 ppm usually indicates hydrolyzed
or gas, meaning the coupling failed.
Regioisomer Check
Commercial batches labeled "3-substituted" sometimes contain the 2-substituted isomer (alpha-substitution) due to migration during synthesis.
-
Check: 1H NMR. The vinyl proton at C2 (alpha to carbonyl) should appear as a singlet/fine doublet around 6.0-6.5 ppm. If this proton is missing, you have the wrong isomer.
References
-
PubChem Compound Summary. 3-(Trifluoromethyl)cyclohex-2-en-1-one (CID 12519457).[2] National Center for Biotechnology Information. [Link]
-
Prakash, G. K. S., & Hu, J. (2004). "Nucleophilic Trifluoromethylation: The Generation and Synthetic Utilities of the Trifluoromethyl Anion." Organic Syntheses. [Link]
Sources
Methodological & Application
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 3-Trifluoromethyl Cyclohexenone
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Trifluoromethyl Group in Cyclohexenone Scaffolds
The introduction of a trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry. This powerful electron-withdrawing moiety can dramatically enhance a compound's metabolic stability, lipophilicity, and binding affinity, making it a highly sought-after feature in drug design. The 3-trifluoromethyl cyclohexenone scaffold, in particular, represents a valuable building block for synthesizing complex polycyclic structures and pharmacologically active agents.
Palladium-catalyzed cross-coupling reactions provide a versatile and powerful toolkit for the functionalization of such scaffolds.[1][2] These reactions enable the precise formation of carbon-carbon and carbon-heteroatom bonds at the α-position (C2) of the enone system, a transformation that is challenging to achieve through traditional methods. This guide provides a detailed technical overview, field-proven insights, and step-by-step protocols for the successful application of palladium-catalyzed coupling reactions to 3-trifluoromethyl cyclohexenone.
Mechanistic Considerations: Navigating the Electron-Deficient Landscape
The success of a palladium-catalyzed cross-coupling reaction on 3-trifluoromethyl cyclohexenone hinges on understanding the electronic impact of the CF₃ group on the catalytic cycle. The general mechanism for the α-arylation of an enone involves three key steps: oxidative addition, transmetalation (for Suzuki-type reactions) or enolate coordination, and reductive elimination.[3][4]
The strongly electron-withdrawing nature of the trifluoromethyl group renders the enone system electron-deficient. This has two major consequences:
-
Facilitated Enolate Formation: The acidity of the α-proton is increased, making deprotonation and subsequent enolate formation more favorable under milder basic conditions.
-
Challenging Reductive Elimination: The final, product-forming step, reductive elimination, can be sluggish. This step is favored when the palladium center is electron-rich enough to facilitate the expulsion of the newly formed C-C bond. The electron-deficient nature of the trifluoromethyl-enolate ligand can make this step the rate-limiting bottleneck of the entire cycle.[3]
Therefore, the rational selection of the catalytic system is paramount. The use of electron-rich, sterically bulky phosphine ligands (e.g., Buchwald-type biaryl phosphines like XPhos, SPhos, or bulky trialkylphosphines like P(t-Bu)₃) is often crucial. These ligands serve a dual purpose: they stabilize the Pd(0) active catalyst and their electron-donating properties accelerate the rate-limiting reductive elimination step.[3][5]
Figure 1: General catalytic cycle for the α-arylation of 3-trifluoromethyl cyclohexenone.
Key Cross-Coupling Methodologies & Catalyst Selection
Several palladium-catalyzed cross-coupling reactions can be adapted for the functionalization of 3-trifluoromethyl cyclohexenone. The choice of reaction depends on the desired coupling partner.
| Coupling Reaction | Coupling Partner | Typical Pd Precursor | Recommended Ligand Class | Typical Base | Notes |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd(OAc)₂, Pd₂(dba)₃ | Buchwald Biaryl Phosphines (XPhos, SPhos), cataCXium® A | K₃PO₄, Cs₂CO₃, K₂CO₃ | Highly versatile and functional group tolerant. The base is crucial for activating the boronic acid for transmetalation.[6][7] |
| Mizoroki-Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, PdCl₂ | Phosphines (PPh₃), N-Heterocyclic Carbenes (NHCs) | Et₃N, NaOAc, K₂CO₃ | Excellent for forming C(sp²)-C(sp²) bonds with alkenes. Regioselectivity can be a key consideration.[8][9][10] |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd(OAc)₂, Pd₂(dba)₃ | Buchwald Biaryl Phosphines (XPhos, RuPhos), Josiphos | NaOtBu, K₃PO₄, Cs₂CO₃ | The premier method for C-N bond formation. Strong, non-nucleophilic bases are typically required.[2][11] |
Table 1: Recommended Catalytic Systems for Coupling Reactions with 3-Trifluoromethyl Cyclohexenone.
Detailed Application Protocols
The following protocols are representative procedures adapted from established methodologies for electron-deficient enones and trifluoromethylated systems.[12][13][14] Researchers should consider these as robust starting points, with the understanding that optimization of temperature, reaction time, and catalyst loading may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura α-Arylation
This protocol describes the coupling of 3-trifluoromethyl cyclohexenone with an arylboronic acid to yield a 2-aryl-3-trifluoromethyl-2-cyclohexen-1-one.
Materials:
-
3-Trifluoromethyl cyclohexenone (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2-5 mol%)
-
XPhos (4-10 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous, finely ground (2.0 - 3.0 equiv)
-
Anhydrous, degassed Toluene or 1,4-Dioxane
-
Schlenk flask or sealed reaction vial, stir bar, inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-trifluoromethyl cyclohexenone, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄ under an inert atmosphere.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1 - 0.2 M with respect to the limiting reagent.
-
Reaction Execution: Seal the flask and place it in a preheated oil bath at 80-110 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to afford the desired product.
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. AdQPhos and Pd pre catalysts for alpha arylation reaction [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Heck Reaction [organic-chemistry.org]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Palladium-Catalyzed Trifluoromethylation of Vinyl Sulfonates [dspace.mit.edu]
- 14. youtube.com [youtube.com]
Application Notes and Protocols for the Asymmetric Reduction of 3-(Trifluoromethyl)cyclohex-2-en-1-one
Introduction: The Significance of Chiral Trifluoromethylated Cyclohexanones
The introduction of a trifluoromethyl (CF₃) group into organic molecules can profoundly influence their physicochemical and biological properties, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, chiral molecules bearing the CF₃ moiety are highly sought-after building blocks in the pharmaceutical, agrochemical, and materials science industries.[1][2] 3-(Trifluoromethyl)cyclohex-2-en-1-one is a valuable prochiral substrate, and its asymmetric reduction provides access to key chiral intermediates, namely (R)- and (S)-3-(trifluoromethyl)cyclohex-2-en-1-ol and (R)- and (S)-3-(trifluoromethyl)cyclohexan-1-one. These products serve as versatile synthons for the synthesis of more complex, biologically active compounds. This guide provides a detailed overview of established and effective methods for the asymmetric reduction of 3-(trifluoromethyl)cyclohex-2-en-1-one, focusing on catalytic approaches that offer high enantioselectivity and practical applicability.
Catalytic Strategies for Asymmetric Reduction
The asymmetric reduction of α,β-unsaturated ketones, such as 3-(trifluoromethyl)cyclohex-2-en-1-one, can proceed via two primary pathways: 1,2-reduction to afford an allylic alcohol or 1,4-reduction (conjugate reduction) followed by tautomerization to yield a saturated ketone. The choice of catalyst and reaction conditions dictates the chemoselectivity and enantioselectivity of the transformation.
Transition Metal-Catalyzed Hydrogenation
Transition metal catalysis, particularly with ruthenium and rhodium complexes bearing chiral ligands, is a powerful tool for the enantioselective hydrogenation of unsaturated ketones.
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) for 1,2-Reduction
Ruthenium-based catalysts are well-documented for the highly enantioselective 1,2-reduction of β-trifluoromethylated-α,β-unsaturated ketones to the corresponding chiral allylic alcohols.[3] These reactions typically employ a chiral diamine ligand in combination with a ruthenium precursor.
Mechanism of Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
The catalytic cycle is believed to involve the formation of a ruthenium hydride species, which coordinates to the ketone. The hydride is then transferred to the carbonyl carbon via a six-membered ring transition state, with the chiral ligand directing the hydride to one of the enantiotopic faces of the carbonyl group.
Caption: Proposed catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.
Organocatalytic Reduction
Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering mild reaction conditions and avoiding contamination of the product with residual metals.
Cinchona Alkaloid-Based Catalysis for Cascade Reactions
Cinchona alkaloid-derived primary amines can catalyze enantioselective Michael/aldol cascade reactions to produce β-CF₃-cyclohexanones and cyclohexenones with high yields and enantioselectivities (92-99% ee).[4] While not a direct reduction of 3-(trifluoromethyl)cyclohex-2-en-1-one, this method provides an alternative and highly efficient route to chiral trifluoromethylated cyclohexanone derivatives.
Mechanism of Cinchona Alkaloid-Catalyzed Cascade Reaction
The reaction proceeds through the formation of an enamine intermediate from the reaction of a donor molecule with the primary amine catalyst. This is followed by an enantioselective Michael addition to an α,β-unsaturated enone, and a subsequent intramolecular aldol condensation to form the cyclic product.
Caption: Key steps in the Corey-Bakshi-Shibata (CBS) reduction.
Experimental Protocols
Protocol 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation for 1,2-Reduction
This protocol is adapted from methodologies demonstrating high enantioselectivity for the 1,2-reduction of β-trifluoromethylated enones. [3] Materials:
-
3-(Trifluoromethyl)cyclohex-2-en-1-one
-
[Ru(p-cymene)Cl₂]₂
-
(1R,2R)-(+)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN)
-
Formic acid/triethylamine azeotrope (5:2)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve [Ru(p-cymene)Cl₂]₂ (0.005 mmol) and the chiral ligand (e.g., (R,R)-TsDPEN, 0.01 mmol) in the anhydrous solvent (5 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.
-
Add the formic acid/triethylamine azeotrope (1 mL).
-
Add a solution of 3-(trifluoromethyl)cyclohex-2-en-1-one (1 mmol) in the anhydrous solvent (2 mL).
-
Stir the reaction mixture at the desired temperature (e.g., 25-40 °C) and monitor the progress by TLC or GC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the resulting chiral allylic alcohol by chiral HPLC or GC.
| Parameter | Value |
| Catalyst Loading | 1 mol% Ru |
| Ligand | (R,R)-TsDPEN |
| Hydrogen Source | HCOOH/NEt₃ (5:2) |
| Solvent | CH₂Cl₂ |
| Temperature | 25 °C |
| Typical Yield | >95% |
| Typical ee | >95% |
Table 1: Representative conditions for Ru-catalyzed ATH.
Protocol 2: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction
This protocol is a general procedure for the CBS reduction of ketones, adapted for 3-(trifluoromethyl)cyclohex-2-en-1-one. [5][6] Materials:
-
3-(Trifluoromethyl)cyclohex-2-en-1-one
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) or catecholborane
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add a solution of 3-(trifluoromethyl)cyclohex-2-en-1-one (1 mmol) in anhydrous THF (5 mL).
-
Cool the solution to the desired temperature (e.g., -78 °C to 0 °C).
-
Add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 mmol, 0.1 equiv) dropwise.
-
Stir the mixture for 10-15 minutes.
-
Slowly add the borane source (e.g., BH₃·SMe₂, 1.2 mmol, 1.2 equiv) dropwise, maintaining the low temperature.
-
Stir the reaction at the low temperature for the specified time (typically 1-24 hours), monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of methanol (2 mL).
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC.
| Parameter | Value |
| Catalyst Loading | 10 mol% CBS |
| Borane Source | BH₃·SMe₂ |
| Solvent | THF |
| Temperature | -78 °C to 0 °C |
| Typical Yield | >90% |
| Typical ee | >95% |
Table 2: Representative conditions for CBS reduction.
Troubleshooting and Optimization
-
Low Enantioselectivity:
-
Ensure the use of high-purity, anhydrous solvents and reagents, as water can negatively impact enantioselectivity, especially in CBS reductions. [7] * Screen different chiral ligands (for metal catalysis) or catalyst variants (for CBS reduction). The electronic and steric properties of the ligand/catalyst can significantly influence the outcome.
-
Optimize the reaction temperature; lower temperatures often lead to higher enantioselectivity.
-
-
Low Conversion:
-
Increase the catalyst loading or reaction time.
-
For transfer hydrogenation, ensure the hydrogen source is fresh and added in the correct stoichiometry.
-
In CBS reductions, verify the titer of the borane solution.
-
-
Chemoselectivity Issues (1,4- vs. 1,2-Reduction):
-
The choice of catalytic system is crucial. Ruthenium-catalyzed transfer hydrogenation with TsDPEN ligands generally favors 1,2-reduction.
-
For conjugate reduction, different catalytic systems, such as those employing copper hydrides, would be more appropriate.
-
Conclusion
The asymmetric reduction of 3-(trifluoromethyl)cyclohex-2-en-1-one is a critical transformation for the synthesis of valuable chiral building blocks. Both transition metal-catalyzed hydrogenation and stoichiometric reductions with chiral boranes offer highly efficient and enantioselective routes to the desired products. The choice of method will depend on factors such as the desired product (allylic alcohol vs. saturated ketone), substrate scope, and practical considerations like cost and catalyst availability. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery.
References
-
Enantioselective 1,2-reductions of β-trifluoromethylated-α,β-unsaturated ketones to chiral allylic alcohols over organoruthenium-functionalized mesoporous silica nanospheres. Catalysis Science & Technology.
-
β-Trifluoromethylated enones as trifluoromethylated synthons in asymmetric catalysis. Organic Chemistry Frontiers.
-
Enantioselective synthesis of trifluoromethyl substituted cyclohexanones via an organocatalytic cascade Michael/aldol reaction. Organic & Biomolecular Chemistry.
-
Corey-Bakshi-Shibata Reduction. Alfa Chemistry.
-
Preparation of α,β-Unsaturated Ketones Bearing a Trifluoromethyl Group and Their Application in Organic Synthesis. Molecules.
-
Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry.
-
Catalytic Enantioselective Conjugate Alkynylation of α,β-Unsaturated 1,1,1-Trifluoromethyl Ketones with Terminal Alkynes. PubMed.
-
Enantioselective reduction of aryl trifluoromethyl ketones with BINAL-H. A preparation of 2,2,2-trifluoro-1-(9-anthryl)ethanol. The Journal of Organic Chemistry.
-
Catalytic Asymmetric Synthesis of Trifluoromethylated γ-Amino Acids via Umpolung Addition of Trifluoromethyl Imines to Carboxylic Acid Derivatives. PMC.
-
Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Organic Chemistry Portal.
-
Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal.
-
Synthesis of Chiral Hypervalent Trifluoromethyl Organobismuth Complexes and Enantioselective Olefin Difluorocar. Chemistry Europe.
-
Catalytic Enantioselective Trifluoromethylation. huang.pkusz.edu.cn.
-
Enantioselective Synthesis of Secondary β‑Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Journal of the American Chemical Society.
-
β-Trifluoromethylated Enones as Trifluoromethylated Synthons in Asymmetric Catalysis. ResearchGate.
-
Corey–Itsuno reduction. Wikipedia.
-
Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube.
-
1-trifluoromethyl-1-cyclohexanol. Organic Syntheses.
-
α-Trifluoromethyl carbonyl compounds synthesis. Organic Chemistry Portal.
-
Rhodium-catalyzed heterogeneous enantioselective hydrogenation of 3,5-di-(trifluoromethyl)-acetophenone. ResearchGate.
-
Synthesis of Chiral 1,1,1-Trifluoro-α,α-disubstituted 2,4-Diketones via Palladium-Catalyzed Asymmetric Allylation. Organic Letters.
-
Ru-Catalyzed asymmetric transfer hydrogenation of α-trifluoromethylimines. PubMed.
-
Rhodium-Catalyzed Asymmetric Arylation/Defluorination of 1-(Trifluoromethyl)alkenes Forming Enantioenriched 1,1-Difluoroalkenes. PubMed.
-
One-pot Fluorination and Organocatalytic Robinson Annulation for Asymmetric Synthesis of Mono- and Difluorinated Cyclohexenones. PMC.
-
Ruthenium-NHC-catalyzed asymmetric hydrogenation of flavones and chromones: general access to enantiomerically enriched flavanones, flavanols, chromanones, and chromanols. PubMed.
-
Asymmetric Organocatalytic Homologation: Access to Diverse Chiral Trifluoromethyl Organoboron Species. ResearchGate.
-
Ruthenium-catalysed asymmetric hydrogenation of ketones using QUINAPHOS as the ligand. Chemical Communications.
-
Ruthenium-Catalyzed Asymmetric Hydrogenation of N-Boc-Indoles. Amanote Research.
-
Ru-Catalyzed asymmetric transfer hydrogenation of α-trifluoromethylimines. Semantic Scholar.
-
Rhodium-Catalyzed Asymmetric Arylation/Defluorination of 1‑(Trifluoromethyl)alkenes Forming Enantioenriched 1,1-Difluoroalkenes. Journal of the American Chemical Society.
-
Organocatalytic Transfer Hydrogenation of Cyclic Enones. Macmillan Group.
-
Rhodium-Catalyzed Asymmetric Trifluoromethoxylation of Racemic Allylic Trichloroacetimidates. CCS Chemistry.
-
Catalytic Asymmetric Homologation of 4-Substituted Cyclohexanones with CF3CHN2: Enantioselective Synthesis of α-Trifluoromethyl Cycloheptanones. PubMed.
-
Rhodium-Catalyzed Asymmetric 1,6-Addition of Aryltitanates to Enynones Giving Axially Chiral Allenes. Organic Letters.
-
Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. MDPI.
-
An Organocatalytic Asymmetric Nazarov Cyclization. Organic Chemistry Portal.
-
Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. Semantic Scholar.
-
Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution. Beilstein Journal of Organic Chemistry.
-
Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines. PubMed.
-
Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines. Brandeis ScholarWorks.
Sources
- 1. β-Trifluoromethylated enones as trifluoromethylated synthons in asymmetric catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective 1,2-reductions of β-trifluoromethylated-α,β-unsaturated ketones to chiral allylic alcohols over organoruthenium-functionalized mesoporous silica nanospheres - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Enantioselective synthesis of trifluoromethyl substituted cyclohexanones via an organocatalytic cascade Michael/aldol reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. m.youtube.com [m.youtube.com]
synthesis of trifluoromethylated indazoles from enones
Application Note: Strategic Synthesis of 3-(Trifluoromethyl)indazoles from Cyclic Enones
Part 1: Core Directive & Executive Summary
Abstract The 3-(trifluoromethyl)-1H-indazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for adenosine and a core pharmacophore in kinase inhibitors (e.g., VEGFR, PDGFR modulators). While direct trifluoromethylation of the indazole core is challenging due to regioselectivity issues, the "De Novo Ring Construction" strategy offers superior control. This guide details the robust synthesis of 3-(trifluoromethyl)-1H-indazoles starting from cyclic enones (or their 1,3-dicarbonyl tautomers). The protocol utilizes a Claisen condensation-cyclization-aromatization cascade, providing a scalable, high-yield pathway essential for drug discovery campaigns.
Scope of Application
-
Target: 3-(Trifluoromethyl)-1H-indazoles and 4,5,6,7-tetrahydro-3-(trifluoromethyl)-1H-indazoles.
-
Primary Precursor: Cyclohexanones/Cyclohexenones.
-
Key Transformation: Trifluoroacetylation followed by hydrazine cyclocondensation and oxidative aromatization.
-
Scale: Milligram to Multigram (Scalable).
Part 2: Scientific Integrity & Logic (The "Why" and "How")
Mechanistic Foundation
The synthesis relies on the reactivity of the
-
Activation (Claisen Condensation): The enolate of the cyclic ketone attacks a trifluoroacetylating agent (TFAA or TFE-TFA). The product exists in equilibrium between the 1,3-diketone and the
-hydroxy enone (enol) tautomer. This "enone" character is critical for the subsequent nucleophilic attack. -
Cyclocondensation (The Pyrazole Forge): Hydrazine acts as a dinucleophile.
-
Step A: Formation of the hydrazone at the exocyclic trifluoroacetyl carbonyl (kinetically favored due to higher electrophilicity of the
-adjacent carbonyl). -
Step B: Intramolecular Michael-type addition/condensation onto the ring carbonyl to close the pyrazole ring.
-
-
Aromatization (Oxidation): The resulting tetrahydroindazole is oxidized to the fully aromatic indazole using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Pd/C, driving the system to aromatic stability.
Critical Control Points (Expert Insights)
-
Regioselectivity: The
group exerts a strong electron-withdrawing effect, making the adjacent carbonyl highly reactive. Hydrazine attack usually occurs here first. However, pH control is vital; highly acidic conditions can alter the nucleophilicity of hydrazine, potentially leading to regioisomeric mixtures (N1 vs. N2). -
Moisture Sensitivity: The lithium enolate intermediate is moisture-sensitive. Strictly anhydrous conditions during the acylation step are non-negotiable to prevent hydrolysis of the trifluoroacetylating agent.
-
Tautomeric Equilibrium: The intermediate 2-trifluoroacetylcyclohexanone is stable but exists primarily as the enol form. This enol is acidic; subsequent reaction with hydrazine often requires buffering or an acid catalyst (e.g., AcOH) to facilitate dehydration.
Part 3: Detailed Experimental Protocols
Workflow Overview
The synthesis is divided into two modules:
-
Module A: Synthesis of the Tetrahydroindazole Core.
-
Module B: Oxidative Aromatization to Indazole.
Module A: Synthesis of 4,5,6,7-Tetrahydro-3-(trifluoromethyl)-1H-indazole
Reagents:
-
Cyclohexanone (10 mmol) [Note: Cyclohexenone can be used with specific reduction steps, but Cyclohexanone is the standard precursor for this specific "enone-tautomer" route].
-
Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M in THF (11 mmol).
-
Trifluoroethyl trifluoroacetate (TFE-TFA) or Trifluoroacetic Anhydride (TFAA) (11 mmol).
-
Hydrazine hydrate (50-60% solution) (12 mmol).
-
Solvents: Anhydrous THF, Ethanol.
Protocol:
-
Enolate Formation:
-
Charge a flame-dried Schlenk flask with anhydrous THF (20 mL) and cool to -78 °C .
-
Add LiHMDS (11 mL, 11 mmol) dropwise under
. -
Add Cyclohexanone (0.98 g, 10 mmol) dropwise over 10 minutes. Stir at -78 °C for 45 minutes to ensure complete deprotonation.
-
-
Trifluoroacetylation:
-
Add Trifluoroethyl trifluoroacetate (or TFAA) dropwise to the enolate solution at -78 °C.
-
Expert Tip: TFE-TFA is preferred over TFAA for cleaner reaction profiles and less O-acylation byproduct.
-
Allow the mixture to warm to room temperature (RT) slowly and stir for 3–5 hours. The solution typically turns yellow/orange, indicating the formation of the 1,3-diketone/enone anion.
-
-
Quench & Isolation (Optional):
-
For high purity, quench with 1N HCl, extract with EtOAc, and concentrate to obtain the 2-(trifluoroacetyl)cyclohexanone intermediate.
-
Telescoping: For rapid synthesis, the crude THF solution can be used directly in the next step after solvent swap.
-
-
Cyclocondensation:
-
Dissolve the intermediate (or crude residue) in Ethanol (30 mL).
-
Cool to 0 °C. Add Hydrazine hydrate (12 mmol) dropwise.
-
Caution: Exothermic reaction.
-
Reflux the mixture for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).
-
-
Workup:
Module B: Oxidative Aromatization (The "Indazole" Finish)
Reagents:
-
Tetrahydroindazole precursor (from Module A).
-
DDQ (2.2 equivalents).
-
Solvent: Dioxane or Toluene.
Protocol:
-
Dissolve the tetrahydroindazole (1.0 equiv) in anhydrous Dioxane (0.1 M concentration).
-
Add DDQ (2.2 equiv) in portions at RT.
-
Heat the reaction to reflux (100–110 °C) for 12–24 hours.
-
Observation: The reaction mixture will turn dark brown/red due to the formation of hydroquinone byproducts.
-
-
Filtration: Cool to RT. Filter off the precipitated DDQ-hydroquinone complex through a Celite pad.
-
Purification:
-
Concentrate the filtrate.
-
Purify via Flash Column Chromatography (SiO2, Gradient: 0
20% EtOAc in Hexanes). -
Yield: Expect 60–80% for the oxidation step.
-
Part 4: Data Presentation & Visualization
Table 1: Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete enolization or moisture ingress. | Increase LiHMDS to 1.2 equiv; Ensure strictly anhydrous THF; Dry ketone over molecular sieves. |
| Regioisomer Mixture | Hydrazine attack at ring carbonyl vs. | Control temperature during hydrazine addition (0 °C); Use Ethanol as solvent (protic solvent aids proton transfer). |
| Incomplete Oxidation | Insufficient oxidant or low temperature. | Increase DDQ to 2.5 equiv; Ensure reflux temperature is maintained; Switch solvent to Xylene for higher temp. |
| O-Acylation Byproduct | Kinetic vs. Thermodynamic control failure. | Use TFE-TFA instead of TFAA; Maintain -78 °C strictly during addition. |
Figure 1: Reaction Pathway & Mechanism
Caption: Step-wise transformation from cyclic ketone precursors to the aromatic trifluoromethylated indazole core via the "enone" (1,3-dicarbonyl) intermediate.
Figure 2: Decision Tree for Substrate Selection
Caption: Strategic selection guide. Linear enones typically yield pyrazoles; cyclic precursors are required for the fused indazole system using this protocol.
References
-
Regioselective Synthesis of 3-Trifluoromethylpyrazoles.Journal of Organic Chemistry. (2021).
-disubstituted -enones with hydrazines. Link -
Synthesis of 3-Trifluoromethylpyrazole via Coupling of Aldehydes and Sulfonyl Hydrazides. Organic Letters. (2020). Provides mechanistic insights into the formation of trifluoromethylpyrazoles, relevant to the cyclization step. Link
-
Synthesis of 4,5,6,7-Tetrahydroindazole Derivatives. ResearchGate. (2025). Details the specific conditions for the synthesis of tetrahydroindazoles from cyclohexanone derivatives. Link
-
Nucleophilic Addition of Hydrazine - The Wolff-Kishner Mechanism. Chemistry LibreTexts. (2023). Authoritative background on the mechanism of hydrazine condensation with carbonyls. Link
-
Synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-a] pyrazine. Google Patents. (2012). Industrial protocol reference for the trifluoroacetylation and cyclization of cyclic systems. Link
Sources
Troubleshooting & Optimization
improving yield of 3-trifluoromethyl enone synthesis
Technical Support Center: 3-Trifluoromethyl Enone Synthesis
Topic: Improving Yield & Reproducibility in
Core Directive & Strategy
The synthesis of 3-trifluoromethyl enones (
Low yields in this chemistry often stem from three specific failure modes:
-
Volatility: Low molecular weight fluorinated enones sublime or evaporate during concentration.
-
Regio-instability: The electron-withdrawing
group destabilizes the -position, making intermediates prone to retro-aldol or hydrolysis. -
Reagent Quality: Trifluoroacetylation reagents (e.g., TFAA) are highly moisture-sensitive, leading to inactive acid byproducts.
This guide prioritizes two field-proven methodologies: Acylation of Vinyl Ethers (for building aliphatic enones) and Catalytic Olefination (for aromatic/complex enones).
Diagnostic Decision Tree
Before selecting a protocol, determine the optimal pathway based on your substrate availability and structural requirements.
Caption: Decision matrix for selecting the optimal synthesis pathway based on starting material availability.
Technical Troubleshooting & FAQs
Category 1: Reagent Selection & Quality (The Input)
Q: I am using Trifluoroacetic Anhydride (TFAA) for acylation, but my yield is inconsistent (<40%). Why? A: The most common cause is the hydrolysis of TFAA to trifluoroacetic acid (TFA) prior to reaction. TFA is a strong acid that can polymerize your vinyl ether substrate rather than acylating it.
-
Validation: Run a
F NMR of your TFAA reagent. TFAA appears at ppm, while TFA shifts to ppm (solvent dependent). If >5% acid is present, distill TFAA over before use. -
Protocol Adjustment: Add a mild base (Pyridine or
) dropwise to scavenge adventitious acid generated during the addition [1].
Q: Can I use Trifluoroacetaldehyde ethyl hemiacetal instead of TFAA? A: Yes, for Aldol-type condensations. However, this reversible reaction often suffers from low conversion.
-
Optimization: You must drive the equilibrium by removing water. Use a Dean-Stark apparatus or molecular sieves. For higher yields, switch to the modified Knoevenagel conditions using
or as a Lewis acid catalyst to activate the hemiacetal [2].
Category 2: Reaction Optimization (The Process)
Q: In the acylation of vinyl ethers (Method A), I see the intermediate but it decomposes during workup. How do I fix this?
A: The
-
The Fix: Do not perform an aqueous workup if possible. Instead, remove volatiles (solvent/excess TFAA) under reduced pressure and proceed directly to the next step (e.g., nucleophilic attack or hydrolysis to the enone).
-
If isolation is needed: Quench with saturated
at rapidly and extract immediately into . Avoid acidic washes [3].
Q: For Olefination (Method B), my Wittig reaction with
-
Solution: Dehydrate the ketone by refluxing in toluene with a Dean-Stark trap prior to adding the ylide. Alternatively, use Horner-Wadsworth-Emmons (HWE) reagents which are more nucleophilic and less sensitive to the steric bulk of the
group [4].
Category 3: Work-up & Purification (The Output)
Q: My product disappears on the Rotavap. Is it decomposing? A: It is likely subliming. 3-Trifluoromethyl enones (especially aliphatic ones like 1,1,1-trifluoro-3-buten-2-one) are highly volatile.
-
Corrective Action:
-
Keep the water bath
. -
Do not use high vacuum (< 20 mbar) for low MW derivatives.
-
If possible, telescope the product into the next reaction (e.g., heterocycle synthesis) without full isolation.
-
Detailed Experimental Protocols
Method A: Acylation of Vinyl Ethers (High Throughput / Scalable)
Best for generating the fundamental 4-alkoxy-1,1,1-trifluoro-3-buten-2-one scaffold.
Mechanism: Electrophilic acylation followed by elimination.
-
Setup: Flame-dry a 250 mL round-bottom flask under Argon.
-
Reagents:
-
Ethyl Vinyl Ether (1.0 equiv, 10 mmol)
-
Pyridine (1.1 equiv, 11 mmol) - Acts as an acid scavenger.
-
Trifluoroacetic Anhydride (TFAA) (1.2 equiv, 12 mmol)
-
Dichloromethane (DCM) (anhydrous, 50 mL)
-
-
Procedure:
-
Cool the DCM solution of Ethyl Vinyl Ether and Pyridine to
. -
Add TFAA dropwise over 20 minutes. Exothermic reaction - monitor internal temp.
-
Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Crucial Step: The solution turns dark yellow/orange.
-
-
Workup:
-
Quench with sat.
(30 mL). Separate organic layer. -
Wash with water (
mL) and brine. -
Dry over
.
-
-
Purification: Vacuum distillation is preferred over column chromatography due to volatility.
-
Yield Expectation: 85-95% [1, 5].
-
Method B: Iron(III)-Catalyzed Olefination
Best for stereoselective synthesis of
Mechanism: Metalloporphyrin-catalyzed carbene transfer.
-
Catalyst:
(Tetraphenylporphyrin iron(III) chloride) (1 mol%). -
Reagents:
-
Trifluoromethyl Ketone (1.0 equiv)
-
Ethyl Diazoacetate (EDA) (1.2 equiv)
-
Triphenylphosphine (
) (1.1 equiv)
-
-
Procedure:
-
Mix Ketone,
, and in Toluene. -
Heat to
. -
Add EDA slowly via syringe pump over 1 hour to prevent dimerization of the diazo compound.
-
-
Result: High
-selectivity (>95%) due to the bulky porphyrin ligand environment [2].
Data Analysis: Yield Comparison
| Substrate Type | Method | Catalyst/Reagent | Typical Yield | E/Z Selectivity | Key Limitation |
| Vinyl Ether | Acylation | TFAA / Pyridine | 92% | N/A (trans) | Moisture sensitive |
| Aryl- | Olefination | 85-95% | >95:5 | Slow addition required | |
| Aryl- | Wittig | 40-60% | 60:40 | Poor conversion (sterics) | |
| Alkyne | Hydro-trifluoromethylation | 70% | Variable | Requires expensive catalyst |
Mechanistic Visualization
The following diagram illustrates the Acylation Pathway (Method A) , highlighting the critical elimination step where yield is often lost due to hydrolysis.
Caption: Mechanistic pathway of vinyl ether acylation showing the critical divergence point for polymerization.
References
-
Preparation of α,β-Unsaturated Ketones Bearing a Trifluoromethyl Group and Their Application in Organic Synthesis. Source: MDPI (Molecules) URL:[Link]
-
Efficient and Stereoselective Synthesis of β-Trifluoromethyl α,β-Unsaturated Esters via Iron(III) Porphyrin-Catalyzed Olefination. Source: Journal of Organic Chemistry (ACS) URL:[1][Link]
-
CsF-Catalyzed Nucleophilic Trifluoromethylation of trans-Enones. Source: Organic Chemistry Portal URL:[Link]
-
Methods for the synthesis of α,β-unsaturated trifluoromethyl ketones. Source: Russian Chemical Reviews (RSC) URL:[Link]
Sources
stability of 3-(trifluoromethyl)cyclohex-2-en-1-one under basic conditions
Ticket Subject: Stability of 3-(trifluoromethyl)cyclohex-2-en-1-one in Basic Media
Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Urgency: High (Potential for irreversible decomposition)
Executive Summary
You are likely encountering unexpected decomposition or side reactions when subjecting 3-(trifluoromethyl)cyclohex-2-en-1-one (referred to hereafter as 3-TFM-enone ) to basic conditions.
While this scaffold is a potent Michael acceptor, the
This guide details the mechanistic bifurcation between desired Michael addition and undesired defluorination, providing protocols to stabilize the reagent.
Part 1: Diagnostic Workflow
Use this logic tree to identify the specific failure mode in your reaction mixture.
Figure 1: Decision tree for predicting 3-TFM-enone stability based on reaction conditions.
Part 2: Critical Instability Mechanisms
To troubleshoot effectively, you must understand why the molecule fails. The
1. The "Vinylogous Acid Halide" Effect (Defluorination)
Under strong basic conditions (e.g.,
-
Attack: Hydroxide attacks the
-carbon (Michael addition). -
Elimination: Instead of protonation (which gives the stable Michael adduct), the tetrahedral intermediate ejects a fluoride ion.
-
Collapse: This repeats until the
becomes a carboxylate/acyl equivalent, eventually hydrolyzing to the 3-hydroxycyclohex-2-en-1-one (the enol of 1,3-cyclohexanedione).
Key Indicator: Appearance of a broad O-H stretch in IR or loss of the characteristic
2. Michael Addition vs. Polymerization
With softer bases (amines like DBU, TEA) or in the presence of nucleophiles, the desired Michael addition dominates. However, if no external nucleophile is present, the enolate formed from deprotonation of one 3-TFM-enone molecule can attack another, leading to oligomerization.
Part 3: Troubleshooting Guide (Q&A)
Ticket #101: "I lost my
group during the reaction."
Q: I treated 3-TFM-enone with
Ticket #102: "My yield is low, and the reaction turned into a black tar."
Q: I used a catalytic amount of base (TEA) without a nucleophile to isomerize the starting material, but it decomposed. A: 3-TFM-enone is highly electrophilic. In the absence of a good nucleophile, the base generated trace enolates which then polymerized via self-Michael addition (anionic polymerization). Fix: Do not add base until your nucleophile (e.g., thiol, amine, malonate) is present in the flask. Ensure the nucleophile is in slight excess.
Ticket #103: "Can I use carbonate bases like
?"
Q: I want to run a mild Michael addition. Is potassium carbonate safe?
A: Yes, but temperature is the critical variable. At room temperature in aprotic solvents (MeCN, DMF),
Part 4: Optimized Experimental Protocols
Protocol A: Safe Michael Addition (Preserving
)
Target: Addition of amines, thiols, or carbon nucleophiles while keeping the
Reagents:
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) [Anhydrous].
-
Base: Triethylamine (TEA) or DIPEA (0.1 – 1.0 equiv).
-
Temperature:
to .
Step-by-Step:
-
Dissolve 3-TFM-enone (1.0 equiv) in DCM (
). -
Add the nucleophile (1.1 equiv).[1]
-
Crucial: Add the base slowly at
. -
Monitor by
NMR.[1] The product signal should shift slightly but remain in the organic region ( to ppm). -
Quench: Use saturated
. Do not use strong acid or base during workup.
Protocol B: Intentional Defluorination (Accessing Furans/Heterocycles)
Target: Utilizing the instability to create new C-O or C-N bonds via fluoride elimination (Reference 1).
Reagents:
Step-by-Step:
-
Combine 3-TFM-enone and the dinucleophile (e.g., a phosphine oxide or amidine).
-
Add
and water. -
Heat to reflux. The basic water activates the
-carbon for attack and subsequent fluoride elimination. -
This yields defluorinated, multi-functionalized products.[2][4]
Part 5: Stability Data Summary
| Condition | Base | Solvent | Temp | Outcome for 3-TFM-enone |
| Hydrolytic | Decomposition (Hydrolysis to 1,3-dione) | |||
| Forcing | Defluorination (Functionalization via F-elimination) | |||
| Mild | Stable (Supports Michael Addition) | |||
| Anhydrous | Stable (Kinetic Deprotonation) |
References
-
Defluorinative Functionalization
-
Organocatalytic Stability
-
Title: Enantioselective Organocatalytic Conjugate Addition of Malon
-Disubstituted -Trifluoromethyl Enones.[5] - Context: Proves that 3-TFM-enone derivatives are stable enough for Michael addition if mild bases (tertiary amines)
-
Source:
-
-
Synthesis & Reactivity
-
Title: Multi-functionaliz
-trifluoromethyl enones enabled 2,3-dihydrofuran synthesis.[6] - Context: Highlights the dual reactivity of the scaffold—acting as a Michael acceptor while retaining the group under controlled conditions.
-
Source:
-
Sources
- 1. Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Multi-functionalization of β-trifluoromethyl enones enabled 2,3-dihydrofuran synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Navigating Steric Challenges in Reactions of 3-Substituted Trifluoromethyl Enones
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the unique challenges associated with 3-substituted trifluoromethyl enones. The presence of the bulky and electron-withdrawing trifluoromethyl (CF₃) group, combined with a substituent at the 3-position, often leads to significant steric hindrance, which can impede reactivity and selectivity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established catalytic protocols and mechanistic insights to empower you to optimize your synthetic strategies.
Troubleshooting Guide: A Problem-Solving Approach
This section is designed to address specific experimental issues you may encounter. Each problem is followed by an analysis of potential causes and actionable, step-by-step protocols for resolution.
Problem 1: Low or No Conversion in Conjugate Addition Reactions
You've set up a conjugate addition to your 3-substituted β-trifluoromethyl enone, but after the specified reaction time, you observe primarily unreacted starting material.
Potential Causes & Solutions:
The primary culprit is often the severe steric hindrance around the electrophilic β-carbon, which is shielded by both the 3-substituent and the bulky CF₃ group. This steric congestion significantly slows down the approach of the nucleophile.
Troubleshooting Protocol:
-
Increase Reaction Temperature:
-
Rationale: Providing more thermal energy can help overcome the activation barrier imposed by steric hindrance.
-
Action: Incrementally increase the reaction temperature in 10 °C steps. Monitor the reaction closely for potential side product formation or decomposition.
-
-
Prolong Reaction Time:
-
Rationale: Sterically hindered reactions are often sluggish.
-
Action: Extend the reaction time, monitoring progress by TLC or LC-MS at regular intervals to determine the point of maximum conversion.
-
-
Employ High-Pressure Conditions:
-
Rationale: Applying high pressure can accelerate sterically hindered reactions by reducing the activation volume. This has been shown to be highly effective for Michael additions to sterically demanding β,β-disubstituted β-trifluoromethyl enones.[1][2]
-
Action: If available, utilize a high-pressure reactor, starting from pressures around 8-10 kbar.[1][2] This can dramatically increase yields from less than 1% at atmospheric pressure to high yields.[2]
-
-
Catalyst System Modification:
-
Rationale: The choice of catalyst is critical. A catalyst with a well-designed chiral pocket or appropriate Lewis acidity can effectively pre-organize the substrates and lower the transition state energy.
-
Action:
-
For Organocatalysis: Switch to a bifunctional catalyst, such as a thiourea or squaramide-based catalyst, which can activate both the enone and the nucleophile simultaneously.[3]
-
For Metal Catalysis: For conjugate additions of organoboron reagents, consider copper catalysts with phosphoramidite ligands, which have shown efficacy with acyclic enones.[4] For other nucleophiles, Rhodium-based catalysts can also be effective.[5]
-
-
Experimental Workflow for Optimizing a Sluggish Conjugate Addition:
Caption: Troubleshooting workflow for low conversion.
Problem 2: Poor Enantioselectivity in Asymmetric Reactions
You have achieved good conversion in your asymmetric reaction, but the product is formed with low enantiomeric excess (ee).
Potential Causes & Solutions:
Poor enantioselectivity arises from an ineffective transfer of chirality from the catalyst to the substrate. The steric environment of the 3-substituted trifluoromethyl enone can interfere with the optimal catalyst-substrate interaction needed for facial discrimination.
Troubleshooting Protocol:
-
Screen Chiral Catalysts and Ligands:
-
Rationale: No single catalyst is universal. The steric and electronic properties of the catalyst must be matched to the substrate.
-
Action:
-
Organocatalysts: Test a panel of catalysts with varying steric bulk and hydrogen-bonding capabilities. For instance, quinine-derived squaramides have shown excellent stereocontrol in [3+2] cycloadditions with β-trifluoromethyl enones.[3] Cinchona alkaloid derivatives are also a versatile class of catalysts for various asymmetric transformations.[6][7]
-
Metal Catalysts: Systematically vary the chiral ligand. For copper-catalyzed conjugate alkynylations, Taniaphos has proven effective.[8] For other transformations, ligands like phosphoramidites can offer different steric and electronic environments.[4]
-
-
-
Solvent Screening:
-
Rationale: The solvent can influence the conformation of the catalyst-substrate complex and the solubility of intermediates, thereby affecting enantioselectivity.
-
Action: Conduct the reaction in a range of solvents with varying polarities and coordinating abilities (e.g., toluene, CH₂Cl₂, THF, ethyl acetate). For a [3+2] cycloaddition, a switch from toluene to CH₂Cl₂ was shown to dramatically increase enantioselectivity from 95% to 97% ee.[3]
-
-
Lower the Reaction Temperature:
-
Rationale: Lowering the temperature increases the energy difference between the diastereomeric transition states, often leading to higher enantioselectivity.
-
Action: Perform the reaction at 0 °C, -20 °C, or even lower temperatures. Be aware that this will likely decrease the reaction rate, requiring longer reaction times.
-
Data Summary: Catalyst and Solvent Effects on Enantioselectivity
| Catalyst Type | Nucleophile/Reaction Type | Solvent | Typical ee (%) | Reference |
| Quinine-derived Squaramide | Benzothiophene Ketimine / [3+2] Cycloaddition | CH₂Cl₂ | up to 99% | [3] |
| Cinchona Alkaloid Derivative | Trifluoromethyl Imines / Umpolung Addition | Toluene | up to 99% | [7] |
| Taniaphos-Cu(I) Complex | Terminal Alkynes / Conjugate Addition | Not Specified | up to 99% | [8] |
| Bifunctional Thiourea | Malonates / Conjugate Addition (High Pressure) | Toluene | up to 95% | [1][2] |
Frequently Asked Questions (FAQs)
Q1: Why is the trifluoromethyl group so challenging in these reactions?
The trifluoromethyl (CF₃) group presents a dual challenge. First, it is sterically demanding, with an A-value (a measure of steric bulk) comparable to an isopropyl group. This bulkiness physically obstructs the approach of nucleophiles to the β-position of the enone.[9][10] Second, it is a potent electron-withdrawing group, which can influence the electronics of the enone system. While this enhances the electrophilicity of the β-carbon, the steric effect often dominates, leading to reduced reactivity.[11]
Q2: Can I modify the substrate instead of the reaction conditions?
Yes, substrate modification can be a viable strategy. The reactivity of β-trifluoromethyl enones can be enhanced by modifying the group attached to the carbonyl. For instance, converting a ketone to a more reactive 2-acyl thiazole or benzothiazole derivative has been shown to facilitate conjugate additions that were previously unsuccessful.[1] This strategy increases the electrophilicity of the enone system, making it more susceptible to nucleophilic attack even in the face of steric hindrance.
Q3: Are there any specific catalyst classes that are generally recommended for these substrates?
While there is no one-size-fits-all answer, bifunctional organocatalysts, particularly those based on thiourea or squaramide scaffolds, have emerged as a powerful tool.[3] These catalysts operate through a cooperative mechanism, using a Lewis basic site (e.g., a tertiary amine) to deprotonate the nucleophile and a hydrogen-bond donating moiety to activate the enone. This dual activation brings the reactants into close proximity within a structured chiral environment, effectively overcoming steric repulsion and inducing high stereoselectivity.
Logical Relationship of Bifunctional Catalysis:
Caption: Mechanism of a bifunctional catalyst.
Q4: Are there alternatives to conjugate addition for functionalizing these enones?
Absolutely. β-Trifluoromethyl enones are versatile building blocks for various transformations beyond simple conjugate additions.[12] These include:
-
[3+2] and [4+2] Cycloaddition Reactions: To construct complex cyclic systems bearing a trifluoromethylated stereocenter.[3][13]
-
Defluorinative Functionalization: Where the C-F bonds of the trifluoromethyl group itself participate in the reaction, leading to novel molecular scaffolds like multi-substituted furans or monofluorinated rings.[13][14][15]
-
Multi-component Reactions: Enabling the rapid assembly of complex molecules, such as trifluoromethyl allenols, in a single step.[16]
Exploring these alternative reaction pathways can provide access to unique chemical matter that may not be achievable through direct conjugate addition.
References
- He, X.-H., Ji, Y.-L., Peng, C., & Han, B. (2019). Organocatalytic Asymmetric Synthesis of Cyclic Compounds Bearing a Trifluoromethylated Stereogenic Center: Recent Developments.
- (2021).
- (2020). Catalytic Asymmetric Synthesis of Vicinally Bis(trifluoromethyl)-Substituted Molecules via Normal [3 + 2] Cycloaddition of N-2,2,2-Trifluoroethyl Benzothiophene Ketimines and β-Trifluoromethyl Enones. Organic Letters.
- DiRocco, D. A., & Rovis, T. (2012). Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre.
- (2011). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. Journal of the American Chemical Society.
- Sato, K., Yuki, T., Yamaguchi, R., Hamano, T., Tarui, A., Omote, M., Kumadaki, I., & Ando, A. (2009). Mechanistic Studies on α-Trifluoromethylation of Ketones via Silyl Enol Ethers and Its Application to Other Carbonyl Compounds. The Journal of Organic Chemistry.
- Sato, K., Yuki, T., Yamaguchi, R., Hamano, T., Tarui, A., Omote, M., Kumadaki, I., & Ando, A. (2009). Mechanistic studies on alpha-trifluoromethylation of ketones via silyl enol ethers and its application to other carbonyl compounds. The Journal of Organic Chemistry.
- (2014). Catalytic Asymmetric Synthesis of Trifluoromethylated γ-Amino Acids via Umpolung Addition of Trifluoromethyl Imines to Carboxylic Acid Derivatives.
- (2014). Catalytic asymmetric conjugate addition of terminal alkynes to β-trifluoromethyl α,β-enones.
- (2023). Selective and Controllable Defluorophosphination and Defluorophosphorylation of Trifluoromethylated Enones: An Auxiliary Function of the Carbonyl Group. Organic Letters.
- (2017). Coupling of Sterically Hindered Trisubstituted Olefins and Benzocyclobutenones via C–C Activation: Total Synthesis and Structural Revision of Cycloinumakiol. Journal of the American Chemical Society.
- (2022). Multi-functionalization of β-trifluoromethyl enones enabled 2,3-dihydrofuran synthesis. Organic Chemistry Frontiers.
- (2025). Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure. Organic Letters.
- (2025). (PDF) Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure.
- (2023). 2-Fluoroenones via an Umpolung Morita–Baylis–Hillman Reaction of Enones. Organic Letters.
- (2013). Asymmetric Conjugate Addition of Organoboron Reagents to Common Enones Using Copper Catalysts.
- (2018). Ynone Trifluoroborates: Valuable Intermediates for the Synthesis of Heteroaromatic Compounds. White Rose eTheses Online.
- (2022). Synthesis of Stereodefined Enones from the Cross-Electrophile Coupling of Activated Acrylic Acids with Alkyl Bromides. Organic Letters.
- (2012). Catalytic enantioselective addition of organoboron reagents to fluoroketones controlled by electrostatic interactions.
- (2025). The Enhanced Reactivity of Trifluoromethyl Ketones: A Technical Guide for Drug Development Professionals. BenchChem.
- (2020). Effects of Electron Affinity and Steric Hindrance of the Trifluoromethyl Group on the π-Bridge in Designing Blue Thermally Activated Delayed Fluorescence Emitters. Chemistry – A European Journal.
- (2025). UCF CHM2210 - Exam3.
- (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
- (2021). Picking Two out of Three: Defluorinative Annulation of Trifluoromethyl Alkenes for the Synthesis of Monofluorinated Carbo- and Heterocycles.
- (2018). Three-Component Approach to Densely Functionalized Trifluoromethyl Allenols by Asymmetric Organocatalysis.
- (1996). Importance of steric hindrance in linear coordination of Lewis acids with α-enones.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 5. Coupling of Sterically Hindered Trisubstituted Olefins and Benzocyclobutenones via C–C Activation: Total Synthesis and Structural Revision of Cycloinumakiol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic Asymmetric Synthesis of Trifluoromethylated γ-Amino Acids via Umpolung Addition of Trifluoromethyl Imines to Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalytic asymmetric conjugate addition of terminal alkynes to β-trifluoromethyl α,β-enones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Importance of steric hindrance in linear coordination of Lewis acids with α-enones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Effects of Electron Affinity and Steric Hindrance of the Trifluoromethyl Group on the π-Bridge in Designing Blue Thermally Activated Delayed Fluorescence Emitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. β-Trifluoromethylated enones as trifluoromethylated synthons in asymmetric catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Picking Two out of Three: Defluorinative Annulation of Trifluoromethyl Alkenes for the Synthesis of Monofluorinated Carbo- and Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Three-Component Approach to Densely Functionalized Trifluoromethyl Allenols by Asymmetric Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Selection for 3-(Trifluoromethyl)cyclohex-2-en-1-one Reactions
Welcome to the Technical Support Center for reactions involving 3-(trifluoromethyl)cyclohex-2-en-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection in reactions with this versatile fluorinated building block. The powerful electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the enone system, making solvent choice a critical parameter for achieving desired outcomes.[1] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you to overcome common experimental hurdles.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments, presented in a question-and-answer format.
Issue 1: Poor Yield in Nucleophilic Addition Reactions
Question: I am observing low yields in my conjugate addition of a soft nucleophile to 3-(trifluoromethyl)cyclohex-2-en-1-one. What role could the solvent be playing?
Answer: Low yields in conjugate additions to α,β-unsaturated ketones like 3-(trifluoromethyl)cyclohex-2-en-1-one are frequently linked to solvent choice. The solvent's polarity and its ability to stabilize intermediates are paramount.
-
The Causality: The trifluoromethyl group enhances the electrophilicity of the β-carbon, making it susceptible to nucleophilic attack.[2] However, the reaction proceeds through a charged intermediate (an enolate). The stability of this intermediate is crucial for the reaction to proceed to completion.
-
Solvent Effects:
-
Polar Aprotic Solvents (e.g., THF, DMF, DMSO, Acetonitrile): These solvents are generally preferred for conjugate additions. They can dissolve many organic substrates and reagents but do not strongly solvate the nucleophile, leaving it more reactive.[3] For instance, polar aprotic solvents are known to favor SN2 reactions by not "caging" the nucleophile.[3]
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can hinder the reaction in two ways. Firstly, they can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity.[3] Secondly, they can protonate the enolate intermediate prematurely, leading to a reversal of the addition or undesired side reactions. However, in some cases, particularly with α,β-unsaturated ketones, polar solvents can lead to higher yields.[4]
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents are generally poor choices as they may not effectively dissolve the reactants and will not stabilize the charged intermediate.
-
-
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: If you are using a protic or nonpolar solvent, switch to a high-quality, anhydrous polar aprotic solvent like THF or DMF.
-
Optimize Solvent Polarity: Even within polar aprotic solvents, there is a range of polarities. Sometimes, a less polar solvent like dichloromethane (DCM) might be optimal.[5] It is often beneficial to screen a few different solvents.
-
Consider Co-solvents: In cases of poor solubility of a reactant, a mixture of solvents can be employed. For example, a small amount of a more polar solvent can be added to a less polar one to improve solubility without drastically changing the reaction environment.
-
Issue 2: Competing 1,2-Addition vs. 1,4-Conjugate Addition
Question: My reaction is yielding a significant amount of the 1,2-addition product (attack at the carbonyl carbon) instead of the desired 1,4-conjugate addition product. How can I favor the 1,4-addition?
Answer: The regioselectivity between 1,2- and 1,4-addition is a classic challenge in the chemistry of α,β-unsaturated carbonyls.[6] The choice of solvent plays a significant role in directing this selectivity.
-
The Underlying Principle (HSAB Theory): Hard and Soft Acid-Base (HSAB) theory is a useful framework here. The carbonyl carbon is considered a "hard" electrophilic center, while the β-carbon is a "soft" electrophilic center.[6] Hard nucleophiles tend to react at the hard center (1,2-addition), while soft nucleophiles prefer the soft center (1,4-addition).[6]
-
Solvent's Influence on Nucleophile Hardness:
-
Polar Protic Solvents: These solvents can solvate and "soften" hard nucleophiles by distributing their charge through hydrogen bonding, which can sometimes increase the proportion of 1,4-addition. However, as mentioned before, they can also decrease overall reactivity.
-
Polar Aprotic Solvents: These solvents do not strongly solvate anions, leaving them "naked" and more reactive. This can sometimes lead to increased 1,2-addition with hard nucleophiles.
-
Lewis Acidic Solvents/Additives: In some cases, the use of a Lewis acid can activate the carbonyl group, making the β-carbon even more electrophilic and promoting 1,4-addition. The solvent must be compatible with the Lewis acid used.
-
-
Troubleshooting and Optimization:
-
Solvent Screening: Test a range of solvents with varying polarities and proticities. For example, compare a reaction in THF (aprotic) with one in ethanol (protic).
-
Temperature Control: Lowering the reaction temperature often favors the thermodynamically more stable conjugate addition product.
-
Choice of Nucleophile: If possible, consider using a softer nucleophile. For instance, Gilman reagents (organocuprates) are classic soft nucleophiles used to favor 1,4-addition.[6]
-
Additive Screening: The addition of a Lewis acid (e.g., MgBr₂, CeCl₃) can sometimes dramatically shift the selectivity towards 1,4-addition. Ensure the solvent is compatible with the chosen Lewis acid.
-
Issue 3: Enolization and Side Reactions
Question: I am observing side products that seem to arise from the enolization of the ketone. How can I minimize these unwanted reactions?
Answer: The presence of the electron-withdrawing trifluoromethyl group can increase the acidity of the α-protons, making enolization a more facile process. The choice of solvent and base is critical in controlling this.
-
The Mechanism: Enolization involves the removal of a proton from the α-carbon to form an enolate. This enolate can then participate in various side reactions, such as aldol condensations or reactions with other electrophiles present.
-
Solvent and Base Interplay:
-
Polar Aprotic Solvents: These solvents can enhance the basicity of many bases, potentially leading to increased enolization.
-
Polar Protic Solvents: Protic solvents can solvate the base, reducing its strength and potentially minimizing enolization. They can also protonate any enolate that forms, quenching its reactivity.
-
Non-coordinating Solvents: Solvents like toluene or hexane are often used with strong, non-nucleophilic bases (e.g., LDA, NaHMDS) at low temperatures to control enolization.
-
-
Strategies for Minimizing Enolization:
-
Use a Non-nucleophilic Base: Employ a sterically hindered, non-nucleophilic base if a base is required for your primary reaction.
-
Low Temperature: Perform the reaction at low temperatures (e.g., -78 °C) to disfavor the enolization equilibrium.
-
Solvent Choice: If enolization is a major issue, consider a less polar or non-coordinating solvent.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the desired product is formed to prevent the accumulation of side products.
-
Data Summary
The following table summarizes the general effects of different solvent classes on common reactions of 3-(trifluoromethyl)cyclohex-2-en-1-one.
| Solvent Class | Polarity | Protic/Aprotic | General Effects on Nucleophilic Additions |
| Polar Aprotic | High | Aprotic | Generally favors high reactivity of nucleophiles. Good for dissolving a wide range of reagents. Often the first choice for conjugate additions. |
| Polar Protic | High | Protic | Can decrease nucleophilicity through hydrogen bonding. May favor 1,4-addition with some hard nucleophiles but can also lead to lower overall yields.[4] |
| Nonpolar | Low | Aprotic | Poor solubility for many polar reagents. Generally not recommended for reactions involving charged intermediates. |
| "Borderline" Aprotic | Medium | Aprotic | Solvents like Dichloromethane (DCM) and Diethyl Ether can be good compromises, offering moderate polarity without strong solvation effects.[7] |
Experimental Protocols
Protocol 1: General Procedure for Screening Solvents in a Michael Addition
This protocol provides a framework for systematically evaluating the effect of different solvents on a Michael addition reaction.
-
Preparation:
-
Dry all glassware thoroughly in an oven and cool under a stream of dry nitrogen or argon.
-
Ensure all solvents are anhydrous and of high purity.
-
-
Reaction Setup:
-
In separate, identical reaction vessels, dissolve 3-(trifluoromethyl)cyclohex-2-en-1-one (1.0 eq) in the solvent to be tested (e.g., THF, DMF, DCM, Toluene).
-
Add the nucleophile (1.1 eq) to each vessel.
-
If required, add the catalyst or base (typically 0.1-1.0 eq).
-
-
Reaction Monitoring:
-
Stir the reactions at the desired temperature.
-
Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) at regular intervals.
-
-
Work-up and Analysis:
-
Once the reaction is complete (or after a set time), quench the reactions appropriately (e.g., with a saturated aqueous solution of NH₄Cl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product mixture by ¹H NMR or GC to determine the conversion and the ratio of 1,4- to 1,2-addition products.
-
Visualizing the Decision Process
The choice of solvent is a critical decision point in the experimental workflow. The following diagram illustrates a logical approach to solvent selection for reactions involving 3-(trifluoromethyl)cyclohex-2-en-1-one.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(Trifluoromethyl)cyclohex-2-en-1-one
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-(Trifluoromethyl)cyclohex-2-en-1-one. As a halogenated ketone, this compound requires specialized disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. This document moves beyond a simple checklist to explain the scientific rationale behind each procedural step, empowering researchers to make informed safety decisions.
Hazard Assessment and Risk Profile
Before handling any chemical, a thorough understanding of its potential hazards is paramount. 3-(Trifluoromethyl)cyclohex-2-en-1-one's structure informs its risk profile, combining the characteristics of a ketone with those of a fluorinated organic molecule.
While a specific, publicly available Safety Data Sheet (SDS) for this exact compound is not available, its structural components suggest a significant hazard profile. A close structural analog, for which an SDS is available, is classified as toxic if swallowed, fatal if inhaled, and causes severe skin burns and eye damage. Therefore, it is imperative to treat 3-(Trifluoromethyl)cyclohex-2-en-1-one with a high degree of caution, assuming a similar toxicity profile until proven otherwise by a substance-specific SDS.
The trifluoromethyl group imparts high thermal stability, while the carbon-fluorine bond is the strongest single bond in organic chemistry. During improper disposal, such as uncontrolled incineration, these properties can lead to the formation of highly corrosive and toxic hydrogen fluoride (HF) gas[1].
Table 1: Anticipated Hazard Profile of 3-(Trifluoromethyl)cyclohex-2-en-1-one
| Hazard Category | Anticipated Risk & Rationale |
| Acute Toxicity | High. Assumed to be toxic or fatal via ingestion and inhalation, and corrosive to skin and eyes based on structural analogs. The trifluoromethyl group can influence metabolic pathways and cellular interactions. |
| Corrosivity | High. Expected to cause severe skin burns and eye damage. |
| Reactivity | Moderate. Incompatible with strong oxidizing agents, strong acids, and strong bases[2]. Avoid mixing with incompatible waste streams. |
| Environmental | High. Halogenated organic compounds can be persistent in the environment. Improper disposal is strictly prohibited by regulations to prevent contamination of soil and water[3]. |
| Flammability | Moderate. As a ketone, it is likely a combustible liquid[4]. Keep away from ignition sources. |
Regulatory Framework: The "Cradle-to-Grave" Mandate
The disposal of 3-(Trifluoromethyl)cyclohex-2-en-1-one is governed by the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[5]. This regulation establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for it from creation to final disposal[5].
Under RCRA, this compound is classified as a hazardous waste due to its properties as a halogenated organic compound and its likely toxicity[6][7]. All waste must be managed according to your institution's generator status (e.g., Very Small, Small, or Large Quantity Generator) and disposed of through a licensed hazardous waste facility[6][8].
Pre-Disposal Operations: Safety and Segregation
Proper disposal begins long before the waste container is full. It starts with safe handling and meticulous segregation at the point of generation.
Personal Protective Equipment (PPE)
Standard laboratory PPE is insufficient for handling this compound. The choice of glove material is especially critical.
-
Gloves: Nitrile gloves offer poor resistance to both ketones and halogenated hydrocarbons, with potential breakthrough times of less than a minute[9][10][11]. For any task involving potential direct contact or immersion, use a glove with high chemical resistance, such as Butyl or Viton® [12]. For tasks with only incidental splash potential, double-gloving with a thicker (e.g., >8-mil) nitrile glove may be acceptable, but gloves must be changed immediately upon any known contact[11].
-
Eye Protection: Chemical splash goggles are mandatory. When handling larger quantities (>50 mL) or when there is a significant splash risk, a full-face shield must be worn in addition to goggles.
-
Body Protection: A flame-resistant laboratory coat should be worn and kept fully fastened.
-
Respiratory Protection: All handling of the pure compound or its concentrated solutions must be performed inside a certified chemical fume hood to prevent inhalation of vapors.
Waste Segregation: The Critical First Step
The single most important disposal step is segregating halogenated organic waste from all other waste streams. Co-mingling non-halogenated solvents with halogenated ones needlessly converts the entire volume into the more expensive and difficult-to-treat halogenated waste stream[3].
The following decision tree illustrates the proper segregation process for waste containing 3-(Trifluoromethyl)cyclohex-2-en-1-one.
Caption: Waste segregation decision tree.
Step-by-Step Disposal Protocol
This protocol outlines the process from the laboratory bench to final handoff to environmental health and safety (EHS) personnel.
Step 1: Waste Characterization and Labeling
-
Immediately upon starting a process that will generate this waste, prepare a designated waste container.
-
The container must be clearly labeled with the words "HAZARDOUS WASTE" and a full chemical name: "Waste 3-(Trifluoromethyl)cyclohex-2-en-1-one". Do not use abbreviations[13].
-
List all other components of the waste mixture, including solvents and their approximate percentages[3].
Step 2: Container Selection and Management
-
Use only approved, chemically compatible containers, typically high-density polyethylene (HDPE) or glass.
-
The container must have a secure, vapor-tight lid. It must be kept closed at all times except when actively adding waste[8][13]. This is a critical EPA regulation to prevent the release of volatile organic compounds (VOCs).
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, under the direct control of the operator[8]. The SAA must be at or near the point of generation.
Step 3: Waste Accumulation
-
When adding waste, use a funnel to prevent spills.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
After adding waste, securely fasten the lid and ensure the exterior of the container is clean and dry.
Step 4: Neutralization of Corrosive Waste Streams (If Applicable)
-
If the waste stream is not the pure compound but is dissolved in a strongly acidic or basic solution (e.g., pH ≤ 2 or ≥ 12.5), it may also be classified as a corrosive hazardous waste.
-
In some cases, your institution's EHS department may permit the neutralization of aqueous corrosive waste prior to disposal[14][15]. This process must be done slowly, with cooling, and under constant pH monitoring[14].
-
Crucially, neutralization is NOT a disposal method for the organic compound itself. It only addresses the corrosivity characteristic of the solution. The neutralized aqueous solution, still containing the halogenated organic, must be disposed of as hazardous waste. Never attempt to neutralize the pure compound.
Step 5: Arranging for Final Disposal
-
Once the container is full or you have finished the project, contact your institution's EHS department to arrange for pickup.
-
You will need to complete a hazardous waste manifest. This is a legal document that tracks the waste from your lab to the final disposal facility, fulfilling the RCRA "cradle-to-grave" requirement[8].
Overall Disposal Workflow
The entire process, from generation to final disposal, must be documented and executed with precision.
Caption: Cradle-to-grave disposal workflow.
Spill Management
Accidents require immediate and correct action.
-
Small Spill (e.g., < 100 mL inside a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (including butyl/viton gloves), contain the spill with an absorbent material from a chemical spill kit (e.g., vermiculite or sand). Do not use combustible materials like paper towels.
-
Collect the contaminated absorbent using spark-proof tools and place it in a sealed, labeled container for disposal as halogenated solid waste[16].
-
Decontaminate the area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
-
Large Spill (e.g., > 100 mL or any spill outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
If there is a fire or injury, pull the fire alarm and call emergency services.
-
From a safe location, contact your institution's EHS emergency line.
-
Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.
-
By adhering to these scientifically grounded and regulation-compliant procedures, you can ensure the safe management and disposal of 3-(Trifluoromethyl)cyclohex-2-en-1-one, protecting yourself, your colleagues, and the environment.
References
- Vertex AI Search. (2022).
- S&G Gloves. (2025). Nitrile Glove Chemical Resistance Guide.
- BW Water. Acid Waste Neutralisation (AWN)
- International Enviroguard. (2023).
- Greenflow. (2024).
- Wastech Controls & Engineering.
- U.S. Environmental Protection Agency.
- ERG Environmental.
- Water & Wastewater. (2024). Waste Neutralization Systems: Advancing Eco-Friendly Industrial Solutions.
- University of Pennsylvania Environmental Health and Radiation Safety.
- ChemWest. (2026).
- HeighTech Safety. (2025). Are Nitrile Gloves Chemical Resistant?.
- Bucknell University. WASTE MANAGEMENT.
- U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide.
- Axonator. (2024). EPA Hazardous Waste Management.
- University of Illinois Urbana-Champaign. Gloves - Tables of Properties and Resistances.
- U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste.
- The University of British Columbia. Organic Solvent Waste Disposal - Safety & Risk Services.
- J. J. Keller & Associates, Inc. (2022).
- Sigma-Aldrich. (2025).
- National Center for Biotechnology Information. 3-(Trifluoromethyl)cyclohex-2-en-1-one | C7H7F3O | CID 12519457 - PubChem.
- U.S. Government Publishing Office.
- U.S. Environmental Protection Agency.
- Thermo Fisher Scientific. (2025).
- Braun Research Group, University of Illinois Urbana-Champaign.
- Environmental Science & Engineering Magazine. (1999). Hazardous waste incineration – A viable and environmentally sound option.
- California Code of Regulations. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound....
- Matheson Tri-Gas. (2005). TRIFLUOROMETHANE - CHF3 MSDS.
- Air & Waste Management Association. INCINERATION OF HAZARDOUS WASTE A Critical Review.
- Thermo Fisher Scientific. (2025).
- TCI EUROPE N.V. (2018). SAFETY DATA SHEET - [[4-(Trifluoromethyl)cyclohexyl]methyl]amine (cis- and trans- mixture).
- TCI EUROPE N.V. SAFETY DATA SHEET - 3-[3-(Trifluoromethyl)phenyl]-1-propanol.
- Synquest Labs. Safety Data Sheet - 3-(Trifluoromethyl)cyclohexanol.
- Ambeed.com. 74031-45-1 | 3-(Trifluoromethyl)cyclohex-2-en-1-one.
- Fluorochem. (2024).
- Combi-Blocks, Inc. (2025).
- 3M. Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking.
- Zakarian Lab, UC Santa Barbara. Zakarian Lab Safety Protocol.
- Matheson. (2009).
- Chemistry World. (2023).
- University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
- Molecules. (2025).
Sources
- 1. combi-blocks.com [combi-blocks.com]
- 2. fishersci.com [fishersci.com]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. fishersci.com [fishersci.com]
- 5. epa.gov [epa.gov]
- 6. sustainable-markets.com [sustainable-markets.com]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 8. epa.gov [epa.gov]
- 9. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 10. gloves.com [gloves.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. How to Treat Acid Waste: A Comprehensive Guide [greenflow.com]
- 15. waterandwastewater.com [waterandwastewater.com]
- 16. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
